2-Cyclopropylpiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopropylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRBIDPWYUYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667098 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-00-5 | |
| Record name | 2-Cyclopropylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Cyclopropylpiperidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylpiperidine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery due to the unique combination of the piperidine ring and the cyclopropyl moiety. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its pharmacokinetic properties and its ability to interact with various biological targets. The incorporation of a cyclopropyl group at the 2-position introduces conformational rigidity and alters the electronic properties of the piperidine ring, which can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, offering valuable insights for its application in research and development.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a saturated six-membered nitrogen-containing ring (piperidine) substituted at the carbon atom adjacent to the nitrogen with a cyclopropyl ring.
Molecular Formula: C₈H₁₅N
Molecular Weight: 125.21 g/mol
The presence of a chiral center at the C2 position of the piperidine ring means that this compound can exist as a pair of enantiomers: (R)-2-cyclopropylpiperidine and (S)-2-cyclopropylpiperidine.
Caption: Enantiomers of this compound.
The stereochemistry of this compound is a critical determinant of its biological activity. The precise three-dimensional arrangement of the cyclopropyl group relative to the piperidine ring influences how the molecule interacts with chiral biological macromolecules such as enzymes and receptors. Consequently, the stereoselective synthesis of a specific enantiomer is often a primary objective in drug development programs.
Physicochemical Properties
| Property | Value | Source |
| CAS Number (HCl salt) | 1894128-11-0 | American Elements |
| Molecular Formula (HCl salt) | C₈H₁₆ClN | American Elements |
| Molecular Weight (HCl salt) | 161.67 g/mol | American Elements |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
For the free base, it is expected to be a liquid at room temperature with a characteristic amine odor, similar to other simple alkyl-substituted piperidines. Its solubility is likely to be limited in water but good in common organic solvents.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be characterized by signals corresponding to the protons on the piperidine ring and the cyclopropyl group.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.0 and 1.0 ppm. These signals would likely be complex due to diastereotopicity and spin-spin coupling.
-
Piperidine Ring Protons: The protons on the piperidine ring would resonate in the range of approximately 1.2 to 3.0 ppm. The proton at the C2 position, being adjacent to both the nitrogen atom and the cyclopropyl group, would likely appear as a complex multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded compared to the other ring protons.
-
N-H Proton: The proton on the nitrogen atom would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring would have characteristic upfield chemical shifts, typically in the range of 5 to 15 ppm.
-
Piperidine Ring Carbons: The C2 carbon, being substituted with the cyclopropyl group, would appear at a distinct chemical shift. The C6 carbon, also adjacent to the nitrogen, would be found in a similar region to other 2-substituted piperidines. The remaining piperidine carbons (C3, C4, C5) would resonate at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the functional groups present.
-
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ for the C-H stretching of the piperidine ring and characteristic C-H stretching bands for the cyclopropyl group slightly above 3000 cm⁻¹.
-
N-H Bend: A medium intensity band around 1600 cm⁻¹ for the N-H bending vibration.
-
C-N Stretch: A medium to weak absorption in the fingerprint region (around 1100-1200 cm⁻¹) for the C-N stretching vibration.
Mass Spectrometry
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve the loss of the cyclopropyl group or fragmentation of the piperidine ring. A prominent fragment would be expected from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the cyclopropyl radical and formation of a stable iminium ion.
Synthesis of this compound
Experimental Protocol: Catalytic Hydrogenation of 2-Cyclopropylpyridine
This protocol is a representative example based on established methodologies for pyridine reduction.
Materials:
-
2-Cyclopropylpyridine
-
Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina
-
Ethanol or acetic acid (solvent)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a suitable high-pressure reaction vessel, add 2-cyclopropylpyridine and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., platinum(IV) oxide) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure.
Caption: General workflow for the synthesis of this compound.
Causality behind Experimental Choices:
-
Catalyst: Platinum and rhodium are highly effective catalysts for the hydrogenation of aromatic rings. The choice of catalyst can influence the reaction conditions and stereoselectivity.
-
Solvent: Acidic solvents like acetic acid can facilitate the hydrogenation of pyridines by protonating the nitrogen, making the ring more susceptible to reduction. Ethanol is a common, less acidic alternative.
-
Pressure: Higher hydrogen pressure increases the rate of reaction.
Applications in Drug Discovery
The this compound motif is an attractive building block for the design of novel therapeutic agents. The cyclopropyl group can act as a bioisostere for other functional groups, potentially improving the pharmacological profile of a lead compound. Its rigid nature can also help in locking in a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.
Safety and Handling
The hydrochloride salt of this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable scaffold for the development of new chemical entities in the pharmaceutical industry. Its unique structural features, combining the established piperidine core with the conformationally constrained cyclopropyl group, offer exciting opportunities for modulating the properties of bioactive molecules. While detailed experimental data for the free base remains sparse in the public literature, this guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach, serving as a valuable resource for researchers in the field.
References
-
American Elements. This compound Hydrochloride. [Link]
Synthesis of 2-Cyclopropylpiperidine from Pyridine: An In-depth Technical Guide
Abstract
The 2-cyclopropylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway to this compound, commencing from the readily available starting material, pyridine. The synthesis is strategically divided into two key transformations: the introduction of a cyclopropyl group onto the pyridine ring to furnish 2-cyclopropylpyridine, followed by the selective catalytic hydrogenation to the desired saturated heterocycle. This document delves into the mechanistic underpinnings of each step, provides detailed, field-proven experimental protocols, and addresses critical process considerations to ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this important synthetic route.
Introduction: The Significance of the this compound Moiety
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products. The incorporation of a cyclopropyl group at the 2-position of the piperidine ring introduces a unique set of physicochemical properties that are highly desirable in drug design. The three-membered ring of the cyclopropyl group is characterized by its high s-character and strained C-C bonds, which results in a rigid, conformationally constrained substituent. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule into a more favorable conformation. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
The synthesis of this compound from pyridine offers a scalable and cost-effective route to this valuable building block, utilizing simple and readily available starting materials. This guide will provide a detailed exploration of a two-step synthetic sequence that is both reliable and amenable to scale-up.
Synthetic Strategy: A Two-Step Approach
The most direct and logical synthetic strategy for the preparation of this compound from pyridine involves a two-step process:
-
Cyclopropylation of the Pyridine Ring: Introduction of a cyclopropyl group at the C-2 position of the pyridine nucleus to form the intermediate, 2-cyclopropylpyridine.
-
Reduction of 2-Cyclopropylpyridine: Selective hydrogenation of the aromatic pyridine ring to the corresponding saturated piperidine, while preserving the integrity of the cyclopropyl group.
This approach is advantageous as it allows for the separate optimization of each transformation, ensuring high efficiency and yield at each stage.
Part I: Synthesis of 2-Cyclopropylpyridine
The introduction of a cyclopropyl group onto the pyridine ring can be effectively achieved via a Grignard reaction. This section will detail the preparation of the necessary Grignard reagent and its subsequent reaction with a suitable pyridine electrophile.
Preparation of Cyclopropylmagnesium Bromide
Cyclopropylmagnesium bromide is a key reagent in this synthesis and is typically prepared by the reaction of cyclopropyl bromide with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.[1]
Experimental Protocol: Synthesis of Cyclopropylmagnesium Bromide
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. All glassware must be thoroughly dried before use.
-
Reagents:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
To the reaction flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine under a nitrogen atmosphere.
-
Add a small portion of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the solvent indicates the initiation of the Grignard reagent formation.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of cyclopropylmagnesium bromide is used directly in the next step.
-
Grignard Coupling with 2-Chloropyridine
With the cyclopropylmagnesium bromide in hand, the next step is the coupling reaction with a suitable pyridine electrophile. 2-Chloropyridine is a readily available and effective substrate for this transformation. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyclopropyl Grignard reagent displaces the chloride from the pyridine ring.
Experimental Protocol: Synthesis of 2-Cyclopropylpyridine
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Reagents:
-
Cyclopropylmagnesium bromide solution in THF (prepared as described above)
-
2-Chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In the reaction flask, place a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add the previously prepared cyclopropylmagnesium bromide solution (1.1 equivalents) to the 2-chloropyridine solution via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-cyclopropylpyridine.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure 2-cyclopropylpyridine.
-
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Cyclopropylpyridine
| Parameter | Value |
| Reactants | 2-Chloropyridine, Cyclopropylmagnesium Bromide |
| Stoichiometry | 1.0 : 1.1 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Workup | Aqueous ammonium chloride quench, ether extraction |
| Purification | Fractional distillation or Column Chromatography |
| Typical Yield | 60-75% |
Part II: Synthesis of this compound
The final step in the synthesis is the reduction of the 2-cyclopropylpyridine intermediate to the desired this compound. This transformation requires the careful selection of a catalyst and reaction conditions to ensure the selective hydrogenation of the pyridine ring without causing the hydrogenolysis (ring-opening) of the sensitive cyclopropyl group.[2]
Catalyst Selection and Mechanistic Considerations
Catalytic hydrogenation of pyridines can be achieved using various catalysts, including platinum, palladium, rhodium, and ruthenium.[3][4] However, the presence of the cyclopropyl ring necessitates the use of a catalyst system that operates under mild conditions to prevent its cleavage. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a highly effective and versatile catalyst for the hydrogenation of pyridines.[5][6] It typically requires acidic conditions to activate the pyridine ring towards reduction. Rhodium on alumina (Rh/Al2O3) or rhodium(III) oxide (Rh2O3) are also excellent choices, often allowing for hydrogenation under milder pressures and temperatures.[1][7]
The mechanism of catalytic hydrogenation involves the adsorption of the pyridine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. The acidic conditions protonate the pyridine nitrogen, which facilitates the reduction process.
Diagram 1: Proposed Catalytic Cycle for the Hydrogenation of 2-Cyclopropylpyridine
Caption: Proposed catalytic cycle for the hydrogenation of 2-cyclopropylpyridine.
Experimental Protocol: Catalytic Hydrogenation of 2-Cyclopropylpyridine
This protocol utilizes Platinum(IV) oxide (PtO2) as the catalyst in an acidic medium.
Experimental Protocol: Synthesis of this compound
-
Apparatus: A high-pressure hydrogenation vessel (e.g., a Parr shaker) equipped with a pressure gauge and a magnetic stirrer.
-
Reagents:
-
2-Cyclopropylpyridine
-
Platinum(IV) oxide (PtO2, Adams' catalyst)
-
Glacial acetic acid
-
Sodium hydroxide solution (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In the hydrogenation vessel, dissolve 2-cyclopropylpyridine (1.0 equivalent) in glacial acetic acid.
-
Add Platinum(IV) oxide (5-10 mol%) to the solution.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the hydrogen uptake ceases.
-
Monitor the reaction progress by GC-MS to confirm the complete consumption of the starting material.
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Carefully neutralize the filtrate with a 10% aqueous solution of sodium hydroxide until the pH is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure to afford pure this compound.
-
Table 2: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant | 2-Cyclopropylpyridine |
| Catalyst | Platinum(IV) oxide (PtO2) |
| Solvent | Glacial Acetic Acid |
| Hydrogen Pressure | 50-70 bar |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Workup | Filtration, neutralization, ether extraction |
| Purification | Distillation under reduced pressure |
| Typical Yield | 85-95% |
Process Safety and Optimization
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere.
-
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. The reaction should be performed in a well-ventilated fume hood using appropriate high-pressure equipment.
-
Platinum catalysts can be pyrophoric upon exposure to air, especially when finely divided and containing adsorbed hydrogen. The catalyst should be handled with care and kept wet with solvent during filtration.
Optimization Considerations:
-
Grignard Reaction: The quality of the magnesium and the dryness of the solvent are critical for the successful formation of the Grignard reagent. The rate of addition of cyclopropyl bromide should be carefully controlled to prevent side reactions.
-
Hydrogenation: The choice of catalyst and solvent can significantly impact the reaction rate and selectivity. For substrates with other reducible functional groups, a careful screening of catalysts (e.g., Rh/C, Rh/Al2O3) and reaction conditions may be necessary to achieve the desired chemoselectivity.[1][8] Milder conditions (lower pressure and temperature) are generally preferred to minimize the risk of cyclopropane ring opening.
Conclusion
The synthesis of this compound from pyridine is a robust and efficient process that can be accomplished in two key steps. The Grignard reaction of cyclopropylmagnesium bromide with 2-chloropyridine provides a reliable method for the synthesis of the 2-cyclopropylpyridine intermediate. Subsequent catalytic hydrogenation using Platinum(IV) oxide under acidic conditions affords the desired this compound in high yield. This technical guide provides a comprehensive framework for the successful execution of this synthesis, from the underlying chemical principles to detailed experimental protocols. The methodologies described herein are scalable and can be adapted to the synthesis of a variety of substituted 2-cyclopropylpiperidines, making this a valuable tool for researchers in the field of medicinal chemistry and drug development.
References
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4125–4128.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- BenchChem. (2025).
- Biosynth. (n.d.). Rhodium 5% on alumina.
- BenchChem. (2025).
- Poulter, S. R., & Heathcock, C. H. (1968). CATALYTIC HYDROGENATION OF CYCLOPROPYL ALKENES. II. NATURE OF THE INTERMEDIATES IN THE HETEROGENEOUS HYDROGENOLYSIS REACTION. ElectronicsAndBooks.
- Williams, S., Qi, L., Cox, R. J., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 249–254.
- American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Freifelder, M., Robinson, R. M., & Stone, G. R. (1957). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 22(9), 1138–1140.
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.
- Zhang, W., & Antonov, D. (2020). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
- Ivanova, N. A., & Ivanova, E. V. (2019). Selective cyclopropane ring‐opening reactions of contiguous cyclopropylaziridines (3 and 3 b–d).
- Akita, H., Watanabe, A., & Oishi, T. (1994). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Tetrahedron Letters, 35(43), 7989–7992.
- Williams, S., Qi, L., Cox, R. J., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
- Levine, R., & Patrick, G. R. (1973). Synthesis of Certain Cyclopropylpyridines. The Journal of Organic Chemistry, 38(22), 3942–3945.
- Al-Zoubi, R. M., & Al-Hamad, M. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry, 100(2), 114-123.
- Wang, Z., & Zhu, C. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 2859–2882.
- Smith, A. M. R., & Hyster, T. K. (2021). Asymmetric Partial Reductions of Pyridines.
- Waser, J. (2015). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
- Google Patents. (n.d.). Process for the reduction of pyridine n-oxides.
- Ivanova, N. A., & Ivanova, E. V. (2019). Duality of DonorAcceptor Cyclopropane Reactivity as a Three-Carbon Component in Five-Membered Ring Construction: [3+2] Annulation Versus [3+2] Cycloaddition.
- Journal of Chemical Research, Synopses. (1996). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane.
- Londregan, A. T., & Jennings, S. M. (2012). Mild addition of nucleophiles to pyridine-N-oxides. Organic Letters, 14(17), 4474–4477.
- Book Publisher International. (2020, December 29).
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Cyclopropylpiperidine: Synthesis, Identification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Strategic Importance in Drug Discovery
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[2] Its saturated, six-membered ring system provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a cyclopropyl group at the 2-position introduces a degree of conformational rigidity and unique electronic properties. The strained three-membered ring can influence the pKa of the piperidine nitrogen and engage in specific interactions with biological targets, potentially enhancing potency and selectivity. This combination of a flexible piperidine core and a rigid cyclopropyl substituent makes 2-cyclopropylpiperidine a valuable building block in the design of novel therapeutics.
Synthetic Pathway: A Two-Step Approach
The most logical and well-precedented synthetic route to this compound involves a two-step process: the synthesis of the aromatic precursor, 2-cyclopropylpyridine, followed by the catalytic hydrogenation of the pyridine ring.
Step 1: Synthesis of 2-Cyclopropylpyridine
The synthesis of 2-cyclopropylpyridine can be efficiently achieved through the reaction of 2-chloropyridine with cyclopropylmagnesium bromide in the presence of a suitable catalyst. This Kumada-type cross-coupling reaction is a reliable method for the formation of carbon-carbon bonds between an aryl halide and a Grignard reagent.
Experimental Protocol: Synthesis of 2-Cyclopropylpyridine
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.
-
Grignard Reagent Formation: A solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.
-
Cross-Coupling Reaction: To a separate flask containing a solution of 2-chloropyridine and a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in anhydrous THF, the freshly prepared cyclopropylmagnesium bromide solution is added slowly at room temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-cyclopropylpyridine.
Caption: Catalytic Hydrogenation to this compound.
Structural Identification and Characterization
Due to the lack of publicly available experimental spectroscopic data for this compound, the following characterization data is predicted based on the analysis of structurally related compounds, including piperidine, cyclopropane, and other 2-substituted piperidines.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~160-170 °C (at atmospheric pressure) |
| Solubility | Soluble in most organic solvents |
Spectroscopic Analysis (Predicted)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the piperidine and cyclopropyl protons.
-
Piperidine Protons: A series of multiplets between approximately 1.0 and 3.0 ppm. The proton at the C2 position, adjacent to the nitrogen and the cyclopropyl group, would likely appear as a multiplet in the downfield region of this range.
-
Cyclopropyl Protons: A set of complex multiplets in the upfield region, typically between 0.2 and 1.0 ppm.
-
N-H Proton: A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Piperidine Carbons: Resonances are expected in the range of 20-60 ppm. The C2 carbon, being attached to the nitrogen and the cyclopropyl group, would be the most downfield of the piperidine ring carbons.
-
Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring attached to the piperidine would appear around 15-25 ppm, while the methylene carbons of the cyclopropyl ring would be found further upfield, typically between 5 and 15 ppm.
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | N-H stretch |
| 2930-2850 | C-H stretch (aliphatic) |
| ~3080 | C-H stretch (cyclopropyl) |
| 1450-1470 | C-H bend (methylene scissoring) |
| ~1020 | C-C stretch (cyclopropyl ring) |
3.2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 125. Common fragmentation patterns would involve the loss of the cyclopropyl group or fragmentation of the piperidine ring.
Caption: Workflow for the Synthesis and Identification of this compound.
Safety and Handling
As a secondary amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be a corrosive and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like piperidine.
Conclusion
This technical guide outlines a reliable synthetic route to this compound and provides a comprehensive, albeit predicted, overview of its analytical characterization. The strategic combination of the piperidine and cyclopropyl motifs makes this compound a promising scaffold for further exploration in drug discovery and development. The methodologies described herein provide a solid foundation for researchers to synthesize, purify, and confidently identify this valuable chemical entity.
References
-
American Elements. This compound Hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 105434246, 2-[1-(Methoxymethyl)cyclopropyl]piperidine. [Link]
- Synthesis of certain cyclopropylpyridines. The Journal of Organic Chemistry 197136 (18), 2674-2677.
- Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. Russian Journal of Organic Chemistry 202157, 1461-1485.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society 194870 (4), 1494-1495.
-
NIST Chemistry WebBook. 2-N-propylpiperidine. [Link]
- Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 200974 (1), 162-167.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 198541 (12), 1391-1395.
-
NIST Chemistry WebBook. Piperidine. [Link]
-
NIST Chemistry WebBook. 2-Methylpiperidine. [Link]
- A kind of purification method of high-purity piperidine. CN101602748B.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]
Sources
The Emergence of 2-Cyclopropylpiperidine: A Modern Pharmacophore for Enhanced Selectivity and Potency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. Within this landscape, the strategic combination of privileged structural motifs offers a powerful approach to navigating complex biological targets. This guide elucidates the discovery and rationale behind the 2-cyclopropylpiperidine pharmacophore, a compelling fusion of two well-established medicinal chemistry building blocks. We will explore its synthetic accessibility, dissect its impact on pharmacological activity through a detailed case study on α1-adrenergic receptor antagonists, and provide mechanistic insights into why this specific arrangement confers significant advantages in potency, selectivity, and metabolic stability. This document serves as a technical resource, complete with validated protocols and workflow visualizations, for researchers aiming to leverage this promising pharmacophore in their own drug development programs.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
The design of a successful drug molecule often hinges on the selection of a core scaffold that provides an optimal three-dimensional framework for interacting with a biological target while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. The this compound motif is a testament to the power of combining known structural elements to create novel and highly functional chemical matter.
The Piperidine Ring: A Cornerstone of Medicinal Chemistry
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence is no coincidence; the piperidine moiety offers a unique combination of desirable features:
-
Structural Versatility: As a saturated heterocycle, it provides a rigid, three-dimensional geometry that can be readily functionalized at multiple positions to orient substituents precisely within a receptor's binding pocket.[3]
-
Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and providing a key hydrogen bond donor feature.[4]
-
Favorable ADME Profile: The piperidine scaffold is generally recognized as being metabolically stable and often contributes to improved pharmacokinetic properties and reduced toxicity.[3]
Its role as a "privileged scaffold" means it is a recurring structural element found in active compounds across a range of different biological targets, from CNS disorders to infectious diseases.[3][5]
The Cyclopropyl Moiety: More Than a Simple Alkyl Group
The cyclopropyl group, once considered a niche structural curiosity, is now a widely embraced tool in modern medicinal chemistry. Its unique electronic and steric properties allow it to address common roadblocks in drug discovery.[6]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making it a robust metabolic shield. Placing it at a known site of oxidative metabolism (e.g., benzylic positions) can significantly increase a compound's half-life.[6]
-
Enhanced Potency & Lipophilicity: The cyclopropyl ring's rigid structure can lock a molecule into a more favorable, low-energy conformation for receptor binding, an entropically favorable event. It also increases lipophilicity, which can enhance membrane permeability.[6]
-
Unique Electronics: The strained C-C bonds have significant p-orbital character, allowing for electronic interactions with aromatic rings and other π-systems within the binding site.[6]
The this compound Hypothesis
The strategic placement of a cyclopropyl ring at the 2-position of a piperidine core creates a pharmacophore with synergistic advantages. This hypothesis is built on the following principles:
-
Conformational Lock: The bulky cyclopropyl group restricts the rotation of the bond connecting it to the piperidine ring, pre-organizing the molecule for optimal target engagement.
-
Metabolic Shielding: It effectively blocks potential N-dealkylation or oxidation at the C2 position, a common metabolic pathway for piperidines.
-
Vectorial Exploration: It serves as a rigid anchor, projecting other substituents from the piperidine ring into specific vectors of chemical space to probe for additional binding interactions.
This guide will now delve into the practical synthesis and demonstrated pharmacological utility of this powerful structural combination.
Synthesis and Chemical Space Exploration
A key advantage of any pharmacophore is its synthetic tractability. The this compound core can be accessed through robust and scalable chemical reactions, allowing for the rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis & Key Synthetic Strategies
The synthesis of this compound derivatives often begins with a substituted pyridine, which is then elaborated. A common and efficient strategy involves the catalytic hydrogenation of a 2-cyclopropylpyridine precursor. This precursor itself can be synthesized via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offers a versatile and high-yielding approach.[7]
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Synthesis of 2-Cyclopropylpyridine via Suzuki-Miyaura Coupling
This protocol provides a validated, step-by-step method for a key transformation in accessing the pharmacophore core. It is a self-validating system where reaction progress can be monitored by standard analytical techniques.
Objective: To synthesize 2-cyclopropylpyridine from 2-bromopyridine and cyclopropylboronic acid.
Materials:
-
2-Bromopyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Standard workup and purification supplies (separatory funnel, silica gel, solvents)
Procedure:
-
Inert Atmosphere: Assemble the flask and condenser, then flush the system with dry nitrogen for 10 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Reagent Addition: To the flask, add 2-bromopyridine, cyclopropylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water). The biphasic system is essential for the Suzuki catalytic cycle.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction is typically complete within 4-12 hours.
-
Monitoring: Track the disappearance of the 2-bromopyridine starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-cyclopropylpyridine.
Pharmacological Significance and Case Studies
The true value of a pharmacophore is realized in its application. The this compound motif has been successfully employed to develop potent and selective ligands for challenging biological targets.
Case Study: Selective α1A/α1D-Adrenergic Receptor Antagonists
A compelling demonstration of this pharmacophore's utility comes from the development of antagonists for the α1a and α1d adrenergic receptors (ARs).[8] Selective antagonists for these subtypes are sought for the treatment of Benign Prostatic Hyperplasia (BPH) with potentially fewer cardiovascular side effects (like hypotension) which are associated with α1b-AR antagonism.[8]
4.1.1 Rationale for Target Selection & SAR Analysis
Researchers developed a series of (2-cyclopropoxyphenyl)piperidine derivatives.[8] The core hypothesis was that the rigid cyclopropyl group, combined with the piperidine scaffold, would provide a superior framework for achieving selectivity against the α1b subtype. The structure-activity relationship (SAR) revealed that the precise arrangement of the cyclopropoxy group on the phenyl ring attached to the piperidine was critical for high-affinity binding and selectivity.
4.1.2 Data Summary: Binding Affinities and Selectivity Ratios
The synthesized compounds displayed high affinity for α1a-AR and α1d-AR, with significantly lower affinity for the α1b-AR subtype. The data below summarizes the binding affinities (Ki, in nM) for a selection of representative compounds from the study.[8] Lower Ki values indicate higher binding affinity.
| Compound | α1a Ki (nM) | α1d Ki (nM) | α1b Ki (nM) | Selectivity (α1b/α1a) |
| 1 | 0.91 | 2.0 | 107 | 118-fold |
| 2 | 5.4 | 12.0 | 840 | 155-fold |
| 3 | 79.0 | 57.0 | >1000 | >12-fold |
| 4 | 2.3 | 4.1 | 150 | 65-fold |
Data synthesized from Li, S. et al. (2009).[8]
These results powerfully validate the this compound concept. The high selectivity ratios (up to 155-fold) demonstrate that this scaffold can effectively differentiate between closely related receptor subtypes.[8]
Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol outlines the standard method used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α1a-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α1a-AR.
-
Radioligand (e.g., [³H]-Prazosin).
-
Test compound (e.g., Compound 1 from the table above).
-
Non-specific binding control (e.g., Phentolamine, high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).
-
96-well plates, scintillation vials, liquid scintillation counter, filter harvester.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: To designated wells, add the radioligand.
-
Non-Specific Binding: To other wells, add the radioligand and a high concentration of the non-specific control (phentolamine). This determines the amount of radioligand that binds to non-receptor components.
-
Test Compound: To the remaining wells, add the radioligand and serial dilutions of the test compound.
-
Membrane Addition: Add the cell membranes expressing the receptor to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Visualization: Pharmacophore Discovery Workflow
Caption: A typical ligand-based pharmacophore discovery workflow.
Mechanistic Insights and Future Directions
Understanding why the this compound pharmacophore is effective is crucial for its rational application in future projects.
Unpacking the "Cyclopropyl Advantage"
-
Conformational Restriction: The steric bulk of the cyclopropyl group adjacent to the point of substitution forces the substituent into a more defined conformational space. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
-
Metabolic Blocking: The 2-position of the piperidine ring is susceptible to enzymatic oxidation. The cyclopropyl group is highly resistant to CYP450-mediated metabolism, thus acting as an effective "metabolic shield" that can improve the oral bioavailability and half-life of a drug candidate.[6]
-
Modulation of Basicity: The cyclopropyl ring has a slight electron-withdrawing character compared to other alkyl groups, which can subtly modulate the pKa of the piperidine nitrogen. This can fine-tune the ionization state of the molecule, impacting its solubility, cell permeability, and interaction with the target protein.
Future Perspectives and Emerging Applications
The proven success of the this compound pharmacophore in modulating G-protein coupled receptors (GPCRs) like the adrenergic receptors suggests its broad applicability. Future research is likely to explore this motif in other therapeutic areas where piperidine-containing molecules are already prevalent:
-
Central Nervous System (CNS) Disorders: The scaffold's lipophilicity and structural rigidity are ideal for designing ligands for CNS targets, such as serotonin or dopamine receptors, where subtype selectivity is paramount.[9]
-
Pain Management: Novel agonists and antagonists for opioid receptors often feature a piperidine core. The introduction of a 2-cyclopropyl group could lead to new analgesics with improved metabolic profiles and selectivity.[10]
-
Oncology: As a conformationally rigid scaffold, it could be used to design potent and selective kinase inhibitors.
Conclusion
The this compound motif is a prime example of intelligent pharmacophore design, born from the synergistic combination of two privileged scaffolds. It provides medicinal chemists with a powerful tool to address key challenges in drug discovery, namely the simultaneous optimization of potency, selectivity, and metabolic stability. The synthetic accessibility of this core, coupled with its demonstrated success in challenging biological systems, establishes the this compound as a high-value pharmacophore for the development of the next generation of therapeutics.
References
-
Li, S., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Medicinal Chemistry, 5(1), 81-90. [Link]
-
Uプローチ, J., & Głowacka, I. E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105434246, 2-[1-(Methoxymethyl)cyclopropyl]piperidine. [Link]
-
Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Grienke, U., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1331-1340. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperidine derivatives with... [Link]
-
Langer, T. (2010). Pharmacophore Discovery - Lessons Learned. Current Pharmaceutical Design, 16(5), 534-540. [Link]
-
Kananovich, D., & Dudko, E. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(1). [Link]
-
Rollinger, J. M., & Langer, T. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Scientia Pharmaceutica, 83(4), 589-610. [Link]
-
ResearchGate. (n.d.). Representative 2-substituted piperidine containing natural products. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Integration of 2-Cyclopropylpiperidine in Modern Drug Discovery
Preamble: The Quest for Superior Pharmacophores
In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs and bioactive molecules.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, including its ability to modulate solubility and lipophilicity, and its capacity to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] However, the very flexibility that makes piperidine a useful linker can also be a liability, leading to entropic penalties upon binding to a target and potential susceptibility to metabolic degradation.
This guide delves into the strategic application of a specific, conformationally-restricted piperidine analog: 2-cyclopropylpiperidine . The introduction of a cyclopropyl group, a small, strained carbocycle, imparts unique and highly desirable properties to the parent piperidine scaffold.[6] It acts as a "metabolic shield" by blocking common sites of oxidative metabolism at the alpha-carbon, enhances metabolic stability, and introduces conformational rigidity.[1][7] This rigidity can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. This document serves as a technical guide for researchers and drug development professionals on the rationale, synthesis, and strategic implementation of the this compound motif in drug discovery pipelines.
The this compound Motif: A Bioisosteric Powerhouse
The strategic value of the this compound unit lies in its role as a superior bioisostere for more common, flexible alkyl substituents like isopropyl or cyclohexyl groups. Bioisosteric replacement is a cornerstone of rational drug design, aimed at enhancing a molecule's therapeutic profile by modifying its physicochemical properties without compromising its biological activity.[8][9]
Causality Behind the Advantage:
-
Conformational Rigidity: Unlike a freely rotating isopropyl group, the cyclopropyl ring locks the adjacent piperidine into a more defined conformational state. This pre-organization reduces the entropic cost of binding to a target protein, which can translate directly to a significant increase in binding affinity (potency).
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to their aliphatic counterparts. Placing the cyclopropyl group at the 2-position of the piperidine ring effectively shields a primary site of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1][7]
-
Modulation of Physicochemical Properties: The cyclopropyl group is more lipophilic than a methyl group but less so than a tert-butyl group, offering a nuanced tool for fine-tuning a drug candidate's overall lipophilicity (cLogP) to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It also subtly influences the basicity (pKa) of the piperidine nitrogen, which can be critical for target engagement and off-target activity.
The following diagram illustrates the concept of using this compound as a rigid bioisostere.
Caption: Integration points for this compound in a drug discovery pipeline.
As shown, while libraries can be designed with this motif from the outset, its true power is often realized during the Hit-to-Lead and Lead Optimization phases. It serves as a key tool for medicinal chemists to systematically address issues of metabolic instability and suboptimal potency that prevent a promising "hit" from becoming a viable "lead."
Case Study: Targeting Adrenergic Receptors
A compelling example of the this compound scaffold's utility is in the development of selective antagonists for alpha-1a and alpha-1d adrenergic receptors (ARs), which are targets for benign prostatic hyperplasia (BPH). [10]Researchers developed a series of (2-cyclopropoxyphenyl)piperidine derivatives, demonstrating that the cyclopropyl moiety was crucial for achieving high affinity and selectivity. [10]
| Compound Class | Target(s) | Key Finding | Reference |
|---|---|---|---|
| (2-cyclopropoxyphenyl)piperidines | α1a-AR, α1d-AR | The cyclopropyl group was integral to achieving high affinity (Ki values in the low nanomolar range) and selectivity over the α1b-AR subtype. | [10] |
| 2-Phenylcyclopropylmethylamines | CNS Targets (GPCRs, Transporters) | The cyclopropyl ring provides a rigid backbone that is a useful template for designing bioactive compounds targeting the central nervous system. | [11]|
Experimental Protocols
The following protocols provide a robust framework for the synthesis and subsequent functionalization of a core this compound intermediate. These protocols are designed to be self-validating through the inclusion of explicit characterization checkpoints.
Protocol 1: Synthesis of N-Boc-2-cyclopropylpiperidine
This protocol details the synthesis of a versatile, protected building block via the catalytic hydrogenation of 2-cyclopropylpyridine. The tert-butoxycarbonyl (Boc) protecting group is ideal for preventing unwanted side reactions at the nitrogen atom during subsequent synthetic steps and can be removed under mild acidic conditions.
Rationale: Catalytic hydrogenation of the pyridine ring is a common and effective method for producing piperidines. [2][3]The use of Platinum(IV) oxide (PtO₂, Adam's catalyst) is a well-established and reliable choice for this transformation. Acetic acid is used as the solvent as it protonates the pyridine nitrogen, activating the ring towards reduction. The subsequent protection with Boc-anhydride is a standard procedure to yield a stable, versatile intermediate for further chemistry.
Caption: Synthetic scheme for N-Boc-2-cyclopropylpiperidine.
Materials:
-
2-Cyclopropylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid (AcOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Hydrogenation:
-
To a high-pressure reaction vessel, add 2-cyclopropylpyridine (1.0 eq).
-
Carefully add Platinum(IV) oxide (0.02 eq).
-
Add glacial acetic acid to dissolve the starting material (approx. 0.2 M concentration).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the reaction vigorously at room temperature for 16 hours. Monitor the reaction by observing the drop in hydrogen pressure.
-
Causality Check: The reaction is complete when hydrogen uptake ceases. A small sample can be taken (after careful depressurization and purging) and analyzed by GC-MS to confirm the disappearance of the starting material.
-
-
Work-up and Filtration:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product will be the acetate salt of this compound.
-
-
Boc Protection:
-
Dissolve the crude residue in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.5 eq) dropwise to neutralize the acetate salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/Hexanes) until the free amine is consumed.
-
-
Purification:
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).
-
-
Characterization:
-
The final product, N-Boc-2-cyclopropylpiperidine, should be a clear oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
-
Protocol 2: Reductive Amination for Scaffold Elaboration
This protocol demonstrates how to use the synthesized building block to functionalize a core scaffold containing an aldehyde, a key reaction in building molecular complexity.
Rationale: Reductive amination is a robust and widely used C-N bond-forming reaction. [2]It proceeds in two stages: the formation of an iminium ion intermediate from the secondary amine and an aldehyde, followed by its in-situ reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation because it is mild, selective for iminium ions over aldehydes or ketones, and does not require acidic conditions that might cleave the Boc group prematurely.
Materials:
-
N-Boc-2-cyclopropylpiperidine (from Protocol 1)
-
An aryl or heteroaryl aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the aldehyde (1.0 eq) and N-Boc-2-cyclopropylpiperidine (1.1 eq).
-
Add DCE or DCM as the solvent (approx. 0.1 M).
-
Stir the mixture at room temperature for 20 minutes. A catalytic drop of acetic acid can be added to facilitate iminium formation, if necessary.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-18 hours.
-
Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the final coupled product by ¹H NMR, ¹³C NMR, and HRMS.
-
Conclusion
The this compound moiety is a powerful and practical tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity and metabolic stability makes it an excellent bioisosteric replacement for flexible alkyl groups. By strategically incorporating this scaffold during the hit-to-lead and lead optimization stages, researchers can effectively address common challenges related to potency and pharmacokinetics, accelerating the journey from a preliminary hit to a viable development candidate. The protocols provided herein offer a validated pathway for the synthesis and implementation of this valuable building block in drug discovery pipelines.
References
-
2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. Available at: [Link]
-
Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed. Available at: [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[10][11][12]riazino[2,3-c]quinazolines. MDPI. Available at: [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Target Review. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
Privileged Scaffolds in Drug Discovery. ScienceDirect. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]
-
Medicinal Chemistry for Cyclic Peptide Drug Discovery. YouTube. Available at: [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available at: [Link]
-
Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science (RSC Publishing). Available at: [Link]
-
(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]
-
[PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
-
Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ijnrd.org [ijnrd.org]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of 2-Cyclopropylpiperidine as a Core Scaffold for α1A-Adrenergic Receptor Inhibitors
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and pharmacological evaluation of 2-cyclopropylpiperidine, a key structural motif in the development of selective inhibitors for the α1A-adrenergic receptor (α1A-AR). The α1A-AR is a clinically validated target for the treatment of benign prostatic hyperplasia (BPH). Achieving high selectivity for the α1A subtype over α1B and α1D is critical for minimizing cardiovascular side effects.[1] This guide details a stereoselective synthetic protocol for this compound, explains the mechanistic rationale for its utility in drug design, and provides step-by-step protocols for in vitro binding and functional assays to characterize its derivatives as potent and selective α1A-AR antagonists.
Introduction: The Strategic Importance of α1A-AR Selectivity
The α1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[2] Three subtypes have been identified: α1A, α1B, and α1D. While all three subtypes are activated by the same endogenous ligands, their tissue distribution and physiological roles differ significantly.
-
The α1A-AR subtype is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra. Antagonism of this receptor leads to smooth muscle relaxation, alleviating the urinary obstruction characteristic of BPH.[3][4]
-
The α1B-AR subtype is primarily found in vascular smooth muscle, where its antagonism can lead to vasodilation and, consequently, undesirable side effects such as orthostatic hypotension and dizziness.[1]
Therefore, the development of antagonists that selectively target the α1A-AR is a primary objective in modern drug discovery for BPH, aiming to dissociate the desired urological effects from cardiovascular liabilities.[5]
The this compound scaffold has emerged as a valuable pharmacophore in this pursuit. The piperidine ring provides a basic nitrogen atom, a common feature for interaction with aminergic GPCRs, while the cyclopropyl group offers a unique combination of properties. It introduces a rigid, three-dimensional element that can probe specific, non-conserved regions of the receptor binding pocket, thereby enhancing subtype selectivity. Its small, lipophilic nature can improve metabolic stability and oral bioavailability. This guide provides the necessary protocols to synthesize this key intermediate and evaluate its derivatives.
Synthesis of Enantioenriched (S)-2-Cyclopropylpiperidine
The synthesis of optically pure 2-substituted piperidines is crucial, as stereochemistry often dictates pharmacological activity.[6] The following protocol is based on the efficient Ir-catalyzed asymmetric hydrogenation of a pyridinium salt precursor, which allows for excellent stereocontrol.[7]
Rationale of the Synthetic Approach
The chosen synthetic route involves three main stages:
-
Synthesis of the Precursor: 2-Cyclopropylpyridine is synthesized via a standard cross-coupling reaction. This provides the aromatic precursor to the desired piperidine.
-
Formation of the Pyridinium Salt: The pyridine nitrogen is quaternized. This activation step is critical for the subsequent hydrogenation, as the reduction of neutral pyridine rings is often challenging.
-
Asymmetric Hydrogenation: The core reaction involves the iridium-catalyzed hydrogenation of the pyridinium salt. The use of a chiral phosphine ligand (MeO-BoQPhos) induces high enantioselectivity, yielding the desired (S)-enantiomer.[7]
Synthetic Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (S)-2-cyclopropylpiperidine.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Supplier | Purity | Notes |
| 2-Cyclopropylpyridine | Commercially Available | >97% | Starting material for Step 2 |
| Benzyl Bromide | Sigma-Aldrich | 98% | Reagent |
| Acetonitrile (MeCN) | Fisher Scientific | Anhydrous | Solvent |
| [Ir(COD)Cl]₂ | Strem Chemicals | 99% | Catalyst Precursor |
| (S)-MeO-BoQPhos | Strem Chemicals | 98% | Chiral Ligand |
| Iodine (I₂) | Sigma-Aldrich | 99.8% | Additive |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous | Solvent |
| Hydrogen Gas (H₂) | Airgas | UHP (5.0) | Reductant |
| Palladium on Carbon (Pd/C) | Sigma-Aldrich | 10 wt. % | Debenzylation Catalyst |
| Methanol (MeOH) | Fisher Scientific | ACS Grade | Solvent |
Step 1: Synthesis of N-Benzyl-2-cyclopropylpyridinium bromide
-
To a solution of 2-cyclopropylpyridine (1.0 eq) in anhydrous acetonitrile (5 mL/mmol), add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and then to 0°C to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The pyridinium salt is typically used without further purification.
Step 2: Asymmetric Hydrogenation to (S)-N-Benzyl-2-cyclopropylpiperidine [7]
Causality Note: The iridium catalyst, in complex with the chiral MeO-BoQPhos ligand, creates a chiral environment that directs the incoming hydrogen atoms to one face of the pyridinium ring, resulting in a high excess of one enantiomer. Iodine is added as an essential additive that facilitates the catalytic cycle.
-
In a glovebox, add [Ir(COD)Cl]₂ (0.005 eq) and (S)-MeO-BoQPhos (0.011 eq) to a vial. Add anhydrous DCM and stir for 30 minutes to form the catalyst complex.
-
Add Iodine (I₂) (0.025 eq) to the catalyst solution and stir for another 10 minutes.
-
In a separate flask, dissolve the N-benzyl-2-cyclopropylpyridinium bromide (1.0 eq) in anhydrous DCM.
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave equipped with a stirrer bar.
-
Seal the autoclave, remove it from the glovebox, and purge it three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 50 bar with hydrogen and stir the reaction at room temperature for 24 hours.
-
Carefully vent the reactor, purge with nitrogen, and concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield (S)-N-benzyl-2-cyclopropylpiperidine.
-
Confirm enantiomeric ratio (e.r.) by chiral HPLC analysis. An e.r. of approximately 92:8 can be expected.[7]
Step 3: N-Debenzylation to (S)-2-Cyclopropylpiperidine
-
Dissolve the (S)-N-benzyl-2-cyclopropylpiperidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, (S)-2-cyclopropylpiperidine.
Pharmacological Evaluation Protocols
Once the this compound core is synthesized, it can be elaborated into final compounds. The following protocols are designed to assess the affinity and functional antagonism of these new chemical entities (NCEs) at the human α1-AR subtypes.
Screening Cascade
Caption: Pharmacological screening cascade for α1A-AR inhibitors.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]-Prazosin) from the α1-AR subtypes. The affinity of the test compound is expressed as the inhibition constant (Ki).
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing recombinant human α1A, α1B, or α1D receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture (96-well plate):
-
50 µL Assay Buffer (for total binding) or 10 µM Prazosin (for non-specific binding).
-
50 µL of test compound (at 10-12 concentrations, e.g., 1 pM to 10 µM).
-
50 µL of [³H]-Prazosin (at a final concentration near its Kd, typically 0.2-0.5 nM).
-
50 µL of receptor membranes (5-20 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonist Assay (Potency Determination)
Principle: α1-ARs are Gq-coupled receptors, and their activation by an agonist (e.g., phenylephrine) leads to the activation of Phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]i).[2] This assay measures the ability of a test compound to inhibit this agonist-induced calcium response.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human α1A-AR subtype in black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Aspirate the growth medium.
-
Add 100 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in HBSS buffer with 20 mM HEPES.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS/HEPES buffer.
-
Add 100 µL/well of the test compound at various concentrations and incubate for 20 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add a pre-determined EC₈₀ concentration of an agonist (e.g., L-phenylephrine).
-
Continue to measure fluorescence for an additional 90-120 seconds.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the response of the agonist alone (100%) and buffer (0%).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the functional potency of the antagonist.
-
Data Interpretation
The primary goal is to identify compounds with high affinity for α1A-AR and significant selectivity over the other subtypes.
Table 1: Example Pharmacological Data for a Hypothetical NCE
| Parameter | α1A-AR | α1B-AR | α1D-AR | Selectivity Ratios |
| Binding Affinity (Ki, nM) | 0.91 | 107 | 2.0 | α1B/α1A: 118-fold |
| α1B/α1D: 54-fold | ||||
| Functional Potency (IC₅₀, nM) | 2.5 | 350 | 5.8 |
Data modeled after representative compounds in literature.[5]
A successful lead candidate will exhibit a low nanomolar Ki and IC₅₀ for the α1A-AR and selectivity ratios of >100-fold over the α1B-AR to minimize the risk of hypotension.
References
-
Sun, H., et al. (2017). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. Available at: [Link]
-
Chambers, A. J., et al. (2022). Alpha-1 adrenergic receptor antagonists. ResearchGate. Available at: [Link]
-
Mishra, V., et al. (2011). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]
-
Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]
-
O'Brien, J., & Murphy, P. V. (2012). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Current Organic Chemistry. Available at: [Link]
-
Roglic, G. M., & Ivanovic, M. D. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]
-
Perez, D. M. (2020). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Frontiers in Pharmacology. Available at: [Link]
-
Toth, B., et al. (2023). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. ResearchGate. Available at: [Link]
-
Perez, D. M. (2023). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-1 blocker. Retrieved January 26, 2026, from [Link]
Sources
- 1. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 5. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyclopropylpiperidine
Welcome to the technical support center for the synthesis of 2-cyclopropylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights. Our goal is to provide you with the causal understanding behind experimental choices to empower you to overcome common challenges in your synthesis.
Introduction to the Synthetic Challenges
The synthesis of this compound, a key building block in various pharmaceutical agents, primarily proceeds through two main routes: the catalytic hydrogenation of 2-cyclopropylpyridine and the addition of a cyclopropyl Grignard reagent to a 2-cyanopyridine derivative. While seemingly straightforward, both pathways present unique challenges that can lead to low yields, incomplete reactions, and the formation of difficult-to-separate byproducts. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the catalytic hydrogenation of 2-cyclopropylpyridine?
A1: Low yields in this reaction are often attributed to three main factors:
-
Catalyst deactivation: The nitrogen atom in both the starting material (2-cyclopropylpyridine) and the product (this compound) can act as a poison to many noble metal catalysts, reducing their activity over time.[1][2][3]
-
Incomplete reaction: Insufficient hydrogen pressure, low reaction temperature, or inadequate reaction time can lead to the incomplete conversion of the starting material.
-
Side reactions: The primary side reaction of concern is the hydrogenolysis (cleavage) of the cyclopropane ring, which is susceptible to opening under harsh hydrogenation conditions.[4][5][6]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to propylpiperidine in my GC-MS analysis. What is the likely cause?
A2: This is a classic indicator of cyclopropane ring opening. This undesired reaction is typically promoted by high temperatures, high hydrogen pressures, and the use of certain catalysts, particularly those known for their high hydrogenolysis activity like Palladium on carbon (Pd/C) under aggressive conditions. To mitigate this, consider using a less aggressive catalyst such as Rhodium on carbon (Rh/C) or Platinum dioxide (PtO₂) and optimizing for milder reaction conditions (lower temperature and pressure).
Q3: In the Grignard synthesis, my reaction is producing a complex mixture of products, and the yield of this compound is low. What's going wrong?
A3: The primary challenge in the Grignard route is controlling the regioselectivity of the addition. The Grignard reagent can add to either the nitrile group (desired) or to the pyridine ring (undesired).[7] The formation of a complex mixture suggests that side reactions are prevalent. Key factors to control are:
-
Temperature: Lower reaction temperatures generally favor addition to the more electrophilic nitrile carbon.
-
Steric hindrance: While not easily modifiable for this specific synthesis, steric hindrance around the pyridine ring can influence the site of attack.
-
Moisture: Grignard reagents are extremely sensitive to moisture. Inadequate drying of glassware and solvents will quench the reagent and significantly lower the yield.
Q4: How can I effectively purify this compound?
A4: Purification is typically achieved through distillation or column chromatography. Given that this compound is a liquid with a relatively low boiling point, fractional distillation under reduced pressure is often an effective method for separating it from less volatile impurities. For higher purity, silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent streaking of the amine product) is recommended. The purity of the fractions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Troubleshooting Guide: Catalytic Hydrogenation of 2-Cyclopropylpyridine
This section provides a detailed breakdown of common problems encountered during the catalytic hydrogenation of 2-cyclopropylpyridine and offers systematic solutions.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or GC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Hydrogen uptake ceases prematurely.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The lone pair of electrons on the nitrogen atom of the pyridine and piperidine can strongly adsorb to the catalyst surface, blocking active sites.[1][2][3] | Increase catalyst loading: A higher catalyst-to-substrate ratio can compensate for some deactivation. Choose a more robust catalyst: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more resistant to poisoning by nitrogen compounds than palladium catalysts.[8] Acidic Additives: Performing the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen, reducing its poisoning effect. |
| Insufficient Hydrogen Pressure | The reduction of the aromatic pyridine ring requires sufficient hydrogen concentration on the catalyst surface. | Increase hydrogen pressure: Gradually increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and monitor the reaction progress. Be mindful that higher pressures can also increase the risk of cyclopropane ring opening.[8] |
| Low Reaction Temperature | The activation energy for pyridine ring hydrogenation can be high. | Increase reaction temperature: Cautiously increase the temperature in increments of 10°C. Monitor for the formation of byproducts, especially those resulting from cyclopropane ring opening. |
| Poor Catalyst Quality | The catalyst may be old, improperly stored, or from a less reputable supplier. | Use fresh, high-quality catalyst: Ensure the catalyst is stored under an inert atmosphere and is from a reliable source. |
Problem 2: Significant Formation of Propylpiperidine (Cyclopropane Ring Opening)
Symptoms:
-
GC-MS or NMR analysis indicates the presence of a significant amount of 2-propylpiperidine or related ring-opened products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and pressures can provide the necessary energy to overcome the activation barrier for C-C bond cleavage in the strained cyclopropane ring.[4][5][6] | Optimize for milder conditions: Start with lower temperatures (e.g., room temperature to 40°C) and pressures (e.g., 50-100 psi) and gradually increase if the reaction is too slow. |
| Inappropriate Catalyst Choice | Catalysts with high hydrogenolysis activity, such as Palladium on carbon (Pd/C), are more prone to cleaving the cyclopropane ring. | Select a catalyst with lower hydrogenolysis activity: Rhodium on carbon (Rh/C) or Platinum dioxide (PtO₂) are generally preferred for hydrogenating substrates with sensitive functional groups like cyclopropanes. |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after the starting material has been consumed can lead to over-reduction and ring opening. | Monitor the reaction closely: Use TLC or GC to monitor the disappearance of the starting material and stop the reaction promptly upon completion. |
Experimental Protocol: Catalytic Hydrogenation of 2-Cyclopropylpyridine
Materials:
-
2-Cyclopropylpyridine
-
Rhodium on carbon (5 mol%)
-
Glacial acetic acid (solvent)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 2-cyclopropylpyridine (1.0 eq) in glacial acetic acid.
-
Carefully add 5% Rhodium on carbon (5 mol%) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to 80-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake.
-
Upon completion (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of glacial acetic acid.
-
Carefully basify the filtrate with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.[9][10][11][12][13]
-
Hydrogenation catalysts can be pyrophoric, especially after use. Handle with care and quench properly.[12]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide: Grignard Reaction with 2-Cyanopyridine
This section addresses common issues encountered during the synthesis of this compound via the addition of cyclopropylmagnesium bromide to 2-cyanopyridine.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
A significant amount of unreacted 2-cyanopyridine is recovered after work-up.
-
The overall isolated yield of this compound is poor.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Grignard Reagent | The Grignard reagent may not have formed efficiently or may have been quenched by moisture or atmospheric oxygen.[14] | Ensure anhydrous conditions: Flame-dry all glassware before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). Activate magnesium turnings: Briefly stir the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane to activate the surface before adding the cyclopropyl bromide. |
| Incorrect Stoichiometry | An insufficient amount of the Grignard reagent was used. | Use a slight excess of the Grignard reagent: Employing 1.1-1.2 equivalents of cyclopropylmagnesium bromide can help drive the reaction to completion. |
| Low Reaction Temperature | The reaction may be too slow at very low temperatures. | Optimize the reaction temperature: While low temperatures are generally favored to control selectivity, ensure the reaction is proceeding at a reasonable rate. A temperature range of -20°C to 0°C is a good starting point. |
Problem 2: Formation of Significant Byproducts (Addition to the Pyridine Ring)
Symptoms:
-
GC-MS and NMR analysis reveal the presence of isomers of this compound or other unexpected products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures can lead to less selective addition, favoring attack at the C4 or C6 positions of the pyridine ring.[7] | Maintain a low reaction temperature: Perform the addition of the Grignard reagent at a low temperature (e.g., -78°C to -20°C) and allow the reaction to warm slowly to room temperature. |
| Kinetic vs. Thermodynamic Control | The reaction can be under either kinetic or thermodynamic control, leading to different product distributions. | Control the addition rate: Add the Grignard reagent slowly to the solution of 2-cyanopyridine to maintain a low concentration of the nucleophile and favor the kinetically controlled addition to the nitrile. |
Experimental Protocol: Grignard Reaction with 2-Cyanopyridine
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
2-Cyanopyridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of a solution of cyclopropyl bromide (1.2 eq) in anhydrous diethyl ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether.
-
Cool the 2-cyanopyridine solution to -20°C in an ice-salt bath.
-
Slowly add the prepared cyclopropylmagnesium bromide solution via cannula to the cooled 2-cyanopyridine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is then reduced in a subsequent step (e.g., using sodium borohydride in methanol) to yield this compound.
-
Purify the final product by vacuum distillation or column chromatography.
-
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. Handle them under a strict inert atmosphere and away from water and protic solvents.
-
Diethyl ether is extremely flammable. Use it in a well-ventilated fume hood and avoid any sources of ignition.
-
The quenching of Grignard reactions can be highly exothermic. Perform the quench slowly and with adequate cooling.
Visualization of Key Processes
Catalytic Hydrogenation Workflow
Caption: Catalytic Hydrogenation Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield in Hydrogenation
Caption: Troubleshooting Logic for Low Yield in Hydrogenation.
References
-
Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 1987, 45(9): 922-925. [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 2021, 60(12), 6425-6429. [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 2015, 137(1), 156-159. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 2020, 53(7), 1436-1450. [Link]
-
Hydrogenation SOP. University of Pennsylvania. [Link]
-
GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum. Revista Brasileira de Farmacognosia, 2019, 29(4), 464-473. [Link]
-
Deactivation of hydrotreating catalysts (A review). Catalysis in Industry, 2023, 15(1), 58-75. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 2022, 27(23), 8263. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Organic Process Research & Development, 2017, 21(11), 1786-1793. [Link]
-
Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 2015, 22(5), 19-25. [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 2022, 24(16), 3025-3030. [Link]
-
Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. Inorganic Chemistry, 2023, 62(4), 1645-1654. [Link]
-
Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-( p -siloxyaryl... Organic & Biomolecular Chemistry, 2022, 20(37), 7431-7440. [Link]
-
Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy. Carbohydrate Polymers, 2024, 332, 121893. [Link]
-
Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex. Organic Letters, 2020, 22(10), 3840-3845. [Link]
-
Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 2018, 47(1), 169-178. [Link]
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 2015, 137(1), 156-159. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
How to improve the percent yield in Grignard reaction. Quora. [Link]
-
Deactivation of heterogeneous catalysts. [Link]
-
Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Nature Communications, 2019, 10(1), 553. [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2021, 26(16), 4984. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 2019, 9(8), 696. [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 2020, 97, 244-260. [Link]
-
Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Catalysts, 2023, 13(1), 162. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences, 2022, 4(3), 75. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules, 2021, 26(15), 4668. [Link]
-
Hydrogenation troubleshooting. Reddit. [Link]
-
A. - Preparation of tmpMgCl·LiCl. Organic Syntheses, 2011, 88, 1-10. [Link]
-
Hydrogenation Reactions. University of Pittsburgh. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 2020, 53(7), 1436-1450. [Link]
-
Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Reddit. [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 2023, 14(1), 6333. [Link]
-
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Chemical Communications, 2021, 57(15), 1936-1939. [Link]
-
Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Organic & Biomolecular Chemistry, 2012, 10(46), 9186-9194. [Link]
-
Homogeneous catalytic system for reversible dehydrogenation-hydrogenation reactions of nitrogen heterocycles with reversible interconversion of catalytic species. Journal of the American Chemical Society, 2011, 133(49), 19794-19797. [Link]
-
NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences, 2022, 4(3), 75. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
10 - Organic Syntheses Procedure. Organic Syntheses, 1980, 59, 10. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 2018, 32(1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fhi.mpg.de [fhi.mpg.de]
- 3. mdpi.com [mdpi.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 7. Studies on the reaction of 3-cyanopyridine with grignard reagents [sioc-journal.cn]
- 8. thalesnano.com [thalesnano.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. quora.com [quora.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Cyclopropylpiperidine Coupling
Welcome to the technical support center for the optimization of C-N coupling reactions involving 2-cyclopropylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your synthetic endeavors. As Senior Application Scientists, we have synthesized the information below from leading literature and our in-house expertise to address the specific challenges associated with this sterically demanding secondary amine.
Introduction: The Challenge of Coupling this compound
The this compound moiety is a valuable scaffold in medicinal chemistry. However, its successful incorporation into molecules via cross-coupling reactions, particularly the Buchwald-Hartwig amination, can be challenging. The primary obstacle is the steric hindrance posed by the cyclopropyl group adjacent to the nitrogen atom, which can impede the crucial steps of the catalytic cycle.[1][2] This guide will provide a systematic approach to overcoming these challenges by optimizing reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with this compound failing or giving low yields?
A: Low yields in the coupling of this compound are most commonly attributed to steric hindrance, which can affect several stages of the catalytic cycle.[1][2] The bulky cyclopropyl group can hinder the coordination of the amine to the palladium center and slow down the final reductive elimination step.[1] Additionally, inappropriate selection of the catalyst, ligand, base, or solvent can lead to catalyst deactivation or competing side reactions.[3][4]
Q2: What is the best initial catalyst and ligand combination to try for coupling this compound?
A: For sterically hindered secondary amines like this compound, the use of bulky, electron-rich phosphine ligands is paramount.[1] These ligands promote the formation of a monoligated palladium species, which is more reactive in the coupling of sterically demanding substrates.[1] A robust starting point is to use a second-generation (G2) or third-generation (G3) palladium precatalyst with a biarylphosphine ligand.[3]
-
Recommended Starting Point:
Q3: How critical is the choice of base, and which one should I use?
A: The base is a critical component of the reaction, as it facilitates the deprotonation of the amine.[3] For sterically hindered amines, a strong, non-nucleophilic base is generally required.
-
Recommended Bases:
-
Sodium tert-butoxide (NaOtBu)
-
Potassium tert-butoxide (KOtBu)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[3][4]
Q4: What are the best solvents for this type of coupling reaction?
A: Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations.
-
Recommended Solvents:
-
Toluene
-
Dioxane
-
tert-Butyl methyl ether (TBME)
-
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[3][4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the coupling of this compound.
Problem 1: Low or No Conversion
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a modern palladium precatalyst (G2, G3, or G4) to ensure the efficient generation of the active Pd(0) species.[3] Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates. | Precatalysts are more air- and moisture-stable and provide a more reliable source of the active catalyst compared to older sources like Pd(OAc)₂. |
| Inappropriate Ligand | For this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are recommended.[1][3][7] Screen a panel of ligands to identify the optimal one for your specific substrate. | These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1] |
| Insufficiently Strong Base | Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and of high purity. | Sterically hindered amines require a stronger base to facilitate deprotonation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates.[4] |
| Poorly Soluble Reagents | Screen alternative solvents like dioxane or TBME. Ensure vigorous stirring to maintain a homogeneous reaction mixture.[4] | Poor solubility can lead to slow reaction rates. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Catalyst Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are anhydrous and degassed.[4] | Oxygen can lead to catalyst decomposition and the formation of palladium black. |
| β-Hydride Elimination | The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[1] Screening different bulky ligands may mitigate this side reaction. | Bulky ligands can sterically disfavor the conformation required for β-hydride elimination. |
| Homocoupling of Aryl Halide | This is often caused by the presence of oxygen.[4] Rigorous degassing of the solvent and inerting of the reaction vessel is crucial. | Oxygen can act as an oxidant, leading to the homocoupling of the aryl halide. |
Experimental Protocols
General Procedure for Screening Reaction Conditions
The following is a general protocol for setting up small-scale screening reactions to optimize the coupling of this compound with an aryl halide.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Aryl halide
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
In a glovebox, add the palladium precatalyst (1-5 mol%), ligand (1.2-2.4 mol% relative to Pd), and base (1.2-2.0 equivalents) to a reaction vial.
-
Add the aryl halide (1.0 equivalent).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.1-1.5 equivalents) via syringe.[3]
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).[3]
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).[3]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Key Components of the Buchwald-Hartwig Amination
Caption: Key components for a successful coupling reaction.
References
-
Wikipedia. (2023, December 26). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
YouTube. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ResearchGate. (2021, September). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
PubMed. (2015, December 26). Catalyst-Free C-N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions. Retrieved from [Link]
-
ResearchGate. (2006, August). Cyclopropenylidene Carbene Ligands in Palladium C−N Coupling Catalysis. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
MDPI. (n.d.). Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. Retrieved from [Link]
-
ResearchGate. (2017, June). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Retrieved from [Link]
-
PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Springer Nature. (2023, November 11). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
Sources
Troubleshooting guide for 2-Cyclopropylpiperidine purification
Troubleshooting Guide for the Purification of 2-Cyclopropylpiperidine
Welcome to the technical support center for advanced purification strategies. As a Senior Application Scientist, I understand that isolating highly pure compounds like this compound is critical for the success of your research and development efforts. Impurities, even in trace amounts, can drastically affect downstream applications, from biological assays to final drug efficacy and safety.[1] This guide is structured to address the specific, practical challenges you may encounter, providing not just solutions, but the underlying chemical principles to empower your decision-making in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps before attempting to purify my crude this compound?
Before any purification, a thorough preliminary analysis is essential. You must first understand the nature of your crude material.
-
Characterize the Crude Mixture: Obtain a proton NMR (¹H NMR) and, if possible, a mass spectrum (MS) of your crude product. This helps you identify the desired product, unreacted starting materials, and potential side-products. Knowing the likely impurities will dictate the most effective purification strategy.[2]
-
Assess Physical Properties: this compound is a basic amine. Its properties are similar to other piperidine derivatives, which are often liquids at room temperature.[3][4][5][6] Understanding its likely boiling point and polarity is key to selecting between distillation, chromatography, or other methods.
-
Review Safety Protocols: Piperidine derivatives can be hazardous. They are often flammable, corrosive, and toxic if inhaled or absorbed through the skin.[7] Always consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[8]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purifying compounds like this compound. However, its basic nature presents unique challenges.
Q2: My this compound is streaking severely on the silica gel column, and my yield is very low. What is causing this?
This is the most common issue encountered when purifying basic amines on standard silica gel.
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom in your this compound interacts strongly with these acidic sites via an acid-base interaction.[9] This strong, sometimes irreversible, binding leads to:
-
Tailing/Streaking: The compound elutes slowly and unevenly down the column.
-
Low Recovery: A significant portion of your product remains permanently adsorbed to the silica gel.
Solutions:
-
Mobile Phase Modification (Recommended First Step): Neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your eluent.[9][10]
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). TEA is volatile and can typically be removed easily during solvent evaporation.
-
Ammonia Solution: Using a solvent system like Dichloromethane/Methanol with a small amount of concentrated ammonia (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) can also be very effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, change your stationary phase.
-
Alumina: Use neutral or basic alumina instead of silica gel. Alumina does not have the strong acidic character of silica, reducing the problematic interactions.
-
Reversed-Phase (C18): For more polar amine compounds, reversed-phase chromatography can be an excellent choice. To ensure the amine is in its neutral, free-base form and retains well, the mobile phase pH should be adjusted to be alkaline, typically two pH units above the amine's pKa.[9] A common mobile phase would be a gradient of water and acetonitrile or methanol containing a basic modifier like TEA.[9]
-
Chromatography Troubleshooting Flowchart
Below is a decision-making workflow for troubleshooting the chromatographic purification of basic amines.
Caption: Troubleshooting workflow for amine chromatography.
Troubleshooting Guide: Acid-Base Extraction
This technique is exceptionally powerful for separating basic compounds like this compound from acidic and neutral impurities.[11][12]
Q3: I performed an acid-base extraction, but my final yield is very low. Where could my product have gone?
Low yield in an acid-base extraction typically points to one of a few critical steps.
Causality & Solutions:
-
Incomplete Protonation/Deprotonation:
-
Problem: During the acid wash (e.g., with 1M HCl), the aqueous phase might not be acidic enough to fully protonate the amine, leaving some of it in the organic layer. Conversely, during basification (e.g., with 1M NaOH), the pH might not be high enough to fully deprotonate the ammonium salt back to the free amine.
-
Solution: Always check the pH of the aqueous layer after each step using pH paper. When acidifying, ensure the pH is < 2. When basifying, ensure the pH is > 12.[9]
-
-
Formation of Emulsions:
-
Problem: Vigorous shaking of the separatory funnel can create a stable emulsion between the organic and aqueous layers, trapping your compound at the interface.
-
Solution: Use gentle inversions instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
-
-
Insufficient Extraction:
-
Problem: A single extraction is often not enough to transfer all the compound from one layer to another.
-
Solution: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL wash, perform three 35 mL washes. This is a more efficient process for recovering all of your material.[11]
-
Protocol: Standard Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic amine via acid-base extraction.
Troubleshooting Guide: Distillation
For larger quantities or to remove non-volatile impurities, distillation can be effective.
Q4: I'm trying to purify this compound by distillation, but I'm getting poor separation from an impurity with a similar boiling point.
Causality & Solutions:
-
Insufficient Column Efficiency:
-
Problem: Your distillation setup (e.g., a simple distillation) may not have enough theoretical plates to separate compounds with close boiling points.
-
Solution: Use a fractional distillation column packed with Raschig rings or Vigreux indentations. This increases the surface area for vapor-liquid equilibria, significantly improving separation efficiency. For high-purity requirements, a spinning band distillation apparatus may be necessary.
-
-
Incorrect Pressure:
-
Problem: Distilling at atmospheric pressure might require high temperatures that could cause your compound to decompose. Alternatively, an impurity might form an azeotrope with your product at atmospheric pressure.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point, preventing thermal degradation. It can also break azeotropes, potentially allowing for a clean separation.
-
-
Unstable Heat Source:
-
Problem: Fluctuations in the heating mantle can cause bumping and inconsistent vaporization, ruining the equilibrium in the column.[13][14]
-
Solution: Use a stable heating source with a stirrer for even heat distribution. Monitor the vapor temperature at the head of the column closely; this temperature should remain stable during the collection of a pure fraction.[15]
-
Data Summary: Distillation Parameters
| Parameter | Symptom of Problem | Recommended Action |
| Vapor Temperature | Fluctuating wildly or rising steadily during fraction collection. | Indicates impure fraction or unstable heating. Adjust heat input to stabilize. Collect smaller, more precise fractions.[15] |
| Pressure | Unstable vacuum level. | Check all seals and joints for leaks. Ensure the vacuum pump is operating correctly. |
| Boil-up Rate | Too rapid (flooding) or too slow (no separation). | Adjust heating to maintain a steady, controlled boil. In fractional columns, ensure you do not overwhelm the packing.[14][16] |
| Product Purity | Contamination in the distillate (checked by GC or NMR). | Increase column efficiency (use fractional distillation) or change the pressure.[17] |
Purity Analysis & Final Product Issues
Q5: My purified this compound looks clean by NMR, but it's a yellow or brown oil. What causes the color?
Causality & Solutions:
-
Oxidation: Amines, especially secondary amines like piperidines, can be susceptible to air oxidation over time, forming colored impurities.[2]
-
Trace Impurities: Highly colored impurities may be present at levels below the detection limit of standard ¹H NMR.
-
Solutions:
-
Charcoal Treatment: Dissolve the amine in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite®. This can adsorb many colored impurities.
-
Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a refrigerator or freezer, to prevent further oxidation.[4]
-
Q6: How can I accurately assess the final purity of my product?
A single analytical method is often insufficient. For a comprehensive assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the gold standards for purity assessment, providing quantitative data on the percentage of the main component versus impurities.[18]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and can detect impurities if they are present at >1% levels. Using a quantitative NMR (qNMR) technique with an internal standard can provide a highly accurate purity value.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of any co-eluting impurities from GC or HPLC.
References
-
AMERICAN ELEMENTS®. This compound Hydrochloride | CAS 1894128-11-0. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
The Italian Association of Chemical Engineering. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
-
Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
YouTube. (2021, September 25). Distillation Column Troubleshooting Part 1. [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
-
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]
-
PETNET Solutions. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
ScienceDirect. The use of affinity chromatography in purification of cyclic nucleotide receptor proteins. [Link]
-
Reddit. Amine workup. [Link]
-
Reddit. issues with column chromatography purification of coordination complex. [Link]
-
MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
-
ACS Publications. (2026, January 23). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. [Link]
-
Confluence - Engineering Ideas Clinic. Liquid/liquid Extraction. [Link]
-
YouTube. (2021, February 25). Distillation Troubleshooting Feb 2021. [Link]
-
YouTube. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?. [Link]
-
Confluence - Engineering Ideas Clinic. Acid and Base Extraction. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]
-
YouTube. (2025, November 10). How Can You Fix Problems In Distillation Columns?. [Link]
-
Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Piperidineethanol CAS#: 1484-84-0 [m.chemicalbook.com]
- 5. 2-Methylpiperidine (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 675-20-7 CAS MSDS (2-Piperidone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. aidic.it [aidic.it]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Containing Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and theoretical insights into one of the common hurdles in medicinal chemistry: the metabolic instability of piperidine-containing drug candidates. My aim is to move beyond a simple list of suggestions and delve into the causality behind experimental choices, empowering you to make informed decisions in your drug discovery programs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when facing metabolic liabilities with their piperidine compounds.
Q1: My piperidine-containing compound shows high clearance in human liver microsomes (HLM). What are the most likely metabolic pathways responsible?
A1: High clearance of piperidine-containing compounds in HLM assays is most frequently attributed to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] The primary metabolic "soft spots" on the piperidine ring are:
-
N-dealkylation: If the piperidine nitrogen is substituted, cleavage of this substituent is a very common metabolic route.[1][2][3][4] This process is often initiated by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen.[1][2]
-
Ring Hydroxylation: Direct oxidation of the carbon atoms within the piperidine ring, typically at the C-3 or C-4 positions, is another major pathway. Unsubstituted positions are particularly susceptible.[5]
-
Ring Contraction: Although less common, metabolism can sometimes lead to the contraction of the piperidine ring to a pyrrolidine derivative.[6]
Q2: What is a good starting point for identifying the site of metabolism on my molecule?
A2: A metabolite identification (MetID) study is the gold standard for pinpointing the exact site of metabolic modification. This typically involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.
For a quicker, predictive approach, in silico metabolic modeling software can highlight potential sites of metabolism, often referred to as "metabolic hotspots."[7] These tools can provide valuable guidance on where to focus your initial synthetic modification efforts.[7]
Q3: Are there any general strategies I can employ to improve the metabolic stability of my piperidine-containing compound?
A3: Yes, there are several well-established strategies. The choice of which to pursue will depend on the identified metabolic pathway and the structure-activity relationship (SAR) of your compound series. Key strategies include:
-
Steric Hindrance: Introducing bulky groups near the site of metabolism can physically block the CYP enzymes from accessing the labile position.
-
Electronic Modification: Altering the electronic properties of the piperidine ring or its substituents can make the molecule less susceptible to oxidation.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[6][8][9][10]
-
Bioisosteric Replacement: In some cases, the entire piperidine ring can be replaced with a different heterocyclic scaffold that is more metabolically robust while retaining the desired biological activity.[5][11]
The following troubleshooting guide will delve into the practical application of these strategies.
Troubleshooting Guide: Addressing Specific Metabolic Liabilities
This section is designed to help you troubleshoot common experimental observations and provides actionable steps to improve the metabolic stability of your compounds.
Problem 1: Rapid N-dealkylation is the primary metabolic pathway.
-
Causality: The carbon-hydrogen bonds on the substituent attached to the piperidine nitrogen are likely susceptible to oxidation by CYP enzymes. This is a common liability for many N-alkylated amines.[1][2][3][4]
-
Solutions & Experimental Rationale:
-
Introduce Steric Bulk:
-
Action: Replace a linear N-alkyl substituent with a branched or cyclic one (e.g., N-methyl to N-isopropyl or N-cyclopropyl).
-
Rationale: The increased steric hindrance around the nitrogen and the alpha-carbons of the substituent can physically impede the approach of the bulky CYP active site, thus reducing the rate of oxidation.
-
-
Modify Electronics:
-
Action: If the N-substituent is an aromatic ring, introduce electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) onto the ring.
-
Rationale: Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less favorable for oxidative metabolism.[12]
-
-
Deuteration:
-
Action: Synthesize an analog where the hydrogen atoms on the carbon(s) adjacent to the piperidine nitrogen are replaced with deuterium.
-
Rationale: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in N-dealkylation, the stronger C-D bond can significantly slow down this metabolic process. This is known as the Kinetic Isotope Effect (KIE).[6][8][9][10]
-
-
Problem 2: Ring hydroxylation is the major metabolic route.
-
Causality: Unsubstituted positions on the piperidine ring, particularly C-3 and C-4, are often sites of CYP-mediated hydroxylation.
-
Solutions & Experimental Rationale:
-
Blocking the Site of Metabolism:
-
Action: Introduce a metabolically stable group, such as a fluorine atom or a methyl group, at the position of hydroxylation.
-
Rationale: Replacing a hydrogen atom with a group that is resistant to oxidation directly blocks the metabolic pathway. Fluorine is a common choice due to its small size and strong C-F bond.[5][12][13]
-
-
Bioisosteric Replacement of the Piperidine Ring:
-
Action: Consider replacing the piperidine ring with a different saturated heterocycle.
-
Rationale: Other heterocycles may have different metabolic profiles. For example, replacing a piperidine with a morpholine can improve metabolic stability and often increases polarity, which can be beneficial for other ADME properties.[5] Other potential bioisosteres include piperazine or azetidine.[5][14]
Piperidine Bioisostere Potential Impact on Metabolic Stability Considerations Morpholine Generally more stable due to the electron-withdrawing effect of the oxygen atom. Can increase polarity and may alter binding interactions. Piperazine The second nitrogen atom can block a potential site of metabolism. Can introduce an additional site for substitution and may impact pKa. Azetidine Can offer improved metabolic stability and aqueous solubility.[14] The smaller ring size will significantly alter the exit vectors of substituents. Tropane The rigid bicyclic structure can shield certain positions from metabolism.[15] Significantly increases steric bulk and rigidity, which may impact target binding. -
-
Introduction of Distal Electronic Effects:
-
Action: Introduce an electron-withdrawing group on a substituent attached to the piperidine ring.
-
Rationale: Even if the modification is not at the direct site of metabolism, altering the overall electron density of the molecule can influence its interaction with CYP enzymes and reduce the rate of oxidation.
-
-
Problem 3: My compound is a potent inhibitor of CYP3A4.
-
Causality: Some piperidine-containing compounds can act as inhibitors of the very enzymes that metabolize them, leading to potential drug-drug interactions. Piperine, a component of black pepper, is a known inhibitor of CYP3A4.[16][17][18]
-
Solutions & Experimental Rationale:
-
Structural Modification to Reduce CYP Affinity:
-
Action: Systematically modify the substituents on the piperidine ring to identify which parts of the molecule are responsible for CYP3A4 binding. Reducing lipophilicity is often a good starting point.
-
Rationale: CYP3A4 has a large, flexible active site that accommodates lipophilic substrates. By making the molecule more polar, you can often reduce its affinity for the enzyme.
-
-
Investigate Alternative Scaffolds:
-
Action: If minor modifications do not resolve the issue, a more significant scaffold hop to a different chemical series may be necessary.
-
Rationale: The overall shape and pharmacophore of the molecule may be inherently complementary to the CYP3A4 active site. In such cases, a new scaffold is the most effective solution.
-
-
Visualizing Metabolic Pathways and Mitigation Strategies
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Common metabolic pathways for piperidine-containing drugs.
Caption: Decision workflow for improving metabolic stability.
Experimental Protocols
A fundamental experiment for assessing metabolic stability is the liver microsomal stability assay.
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro intrinsic clearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (commercially available)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator/shaker set to 37°C
-
Acetonitrile with an appropriate internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw the human liver microsomes on ice.
-
Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Prepare the test compound working solution by diluting the stock solution in buffer to an intermediate concentration. The final concentration in the incubation is typically 1 µM.
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation mixture.
-
Add the test compound working solution to initiate the pre-incubation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and transfer it to a new 96-well plate containing cold acetonitrile with the internal standard to stop the reaction.[19][20]
-
The 0-minute time point is typically taken immediately after adding the NADPH regenerating system.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
Self-Validation and Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess for non-CYP mediated degradation.
-
Positive Controls: Include compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) to ensure the assay is performing as expected.
-
Internal Standard: The use of an internal standard helps to correct for variations in sample processing and instrument response.
References
-
Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhou, S-F., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kalgutkar, A. S., & Soglia, J. R. (2005). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Segall, M. (2024). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]
-
Zhou, S-F., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Available at: [Link]
-
Gant, T. G. (2014). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. Available at: [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Available at: [Link]
-
Stepan, A. F., et al. (2012). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]
-
Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]
-
Sykes, M. L., et al. (2016). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available at: [Link]
-
Chernykh, A. V., et al. (2025). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central. Available at: [Link]
-
Kalgutkar, A. S., & Soglia, J. R. (2004). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Bhardwaj, R. K., et al. (2002). Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4. ResearchGate. Available at: [Link]
-
Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]
-
Grygorenko, O. O., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Bhardwaj, R. K., et al. (2002). Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Available at: [Link]
-
Organ, M. G., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide. Plant Care. Available at: [Link]
-
Zadoyan, G., et al. (2020). Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats. Pharmaceuticals. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
Sommer, H., et al. (2020). Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed CH Activation in Heavy and. Angewandte Chemie International Edition. Available at: [Link]
-
Chen, Y., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]
-
Meanwell, N. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Mitigating Catalyst Poisoning in 2-Cyclopropylpiperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 2-Cyclopropylpiperidine. This guide is designed to provide in-depth, actionable insights into one of the most common challenges encountered in the synthesis and modification of nitrogen-containing heterocycles: catalyst poisoning. Our goal is to move beyond simple procedural lists and explain the underlying causality of these issues, offering robust, field-proven troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a significant issue in reactions with this compound?
A1: Catalyst poisoning is the deactivation of a catalyst by the strong chemisorption of chemical species present in the reaction medium, which block the active sites necessary for catalysis.[1][2] In the context of this compound, which is a substituted piperidine, this is a critical issue. The piperidine moiety itself, being a basic nitrogen heterocycle, can act as a potent inhibitor or poison for many precious metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[3] Furthermore, impurities from the synthesis of the starting materials or solvents can introduce even more aggressive poisons, leading to dramatically reduced reaction rates, incomplete conversions, and ultimately, process failure.[1][4]
Q2: What are the most common catalyst poisons I should be aware of when working with this compound?
A2: The most common poisons fall into several categories. Understanding these is the first step in effective troubleshooting.
-
Nitrogen-Based Compounds: Unshielded, basic nitrogen atoms, like the one in the piperidine ring, can strongly coordinate to the metal surface and act as inhibitors.[3][5] Other nitrogen-containing impurities, such as nitriles or nitro compounds, can also be problematic.[3][4]
-
Sulfur Compounds: This is arguably the most notorious class of catalyst poisons. Even trace amounts of sulfides, mercaptans, thiophenes, or thiosulfates can completely deactivate noble metal catalysts.[3][6][7] A common, and often overlooked, source is vulcanized rubber stoppers used in reagent bottles.[3]
-
Halides: While useful in some contexts, halide ions (especially Cl⁻) can poison certain catalysts or alter their selectivity in undesirable ways.[4][8]
-
Heavy Metals: Contaminants like lead, mercury, or arsenic, even at ppb levels, can cause irreversible damage to the catalyst.[9]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas streams or generated from side reactions, CO can strongly and often irreversibly bind to catalyst active sites.[4][8]
Q3: My hydrogenation reaction of a this compound derivative has stalled. How do I know if catalyst poisoning is the cause?
A3: A stalled or unusually sluggish reaction is a classic symptom of catalyst poisoning. While other factors like poor hydrogen mass transfer or incorrect temperature/pressure can play a role, poisoning should be a primary suspect. The key diagnostic step is to analyze your starting materials, solvents, and hydrogen source for the presence of known poisons. If you introduce a fresh batch of catalyst to the stalled reaction and see a temporary resumption of activity followed by another stall, poisoning is highly likely. The new catalyst is simply being deactivated by the same poisons present in the reaction mixture.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address specific experimental problems with a logical workflow for diagnosis and resolution.
Problem 1: Sluggish or Incomplete Hydrogenation/C-H Activation
Your reaction starts but either proceeds at an unacceptably slow rate or stops before full conversion of the starting material.
This behavior points to a reduction in the number of available active sites on your catalyst. The primary cause is competitive binding between your substrate (this compound derivative) and a poison. Poisons often have a much stronger affinity for the catalyst surface than the reactants, effectively "winning" the competition for active sites and shutting down the reaction.[1] For nitrogen heterocycles, the substrate itself can be an inhibitor, leading to a delicate balance that is easily disrupted by more potent external poisons like sulfur.[3][5]
Caption: Troubleshooting workflow for sluggish reactions.
Protocol 1: Feedstock and Solvent Purity Analysis
-
Objective: To identify and quantify potential catalyst poisons in your starting materials and solvents.
-
Procedure:
-
Sulfur Analysis: Submit samples of your this compound derivative and solvent to an analytical lab for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, specifically looking for sulfur-containing compounds.[10] Modern techniques can detect sulfur down to the parts-per-billion (ppb) level.
-
Metals Analysis: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) to screen for heavy metal contaminants like Pb, As, and Hg.[9]
-
Halide Analysis: Ion chromatography can be used to detect water-soluble halide contaminants.[9]
-
-
Interpretation: If any known poisons are detected above a low ppm threshold, feedstock purification is mandatory.
Protocol 2: Upstream Purification (Feed Treatment)
-
Objective: To remove identified catalyst poisons before they enter the reaction vessel.[1][2][11][12]
-
Methods (Choose based on contaminant):
-
For Sulfur/Organic Impurities:
-
Pass liquid starting materials/solvents through a packed bed of activated carbon.
-
Alternatively, use specialized scavenger resins designed to bind sulfur or metal impurities.
-
For thermally stable compounds, distillation can be an effective purification method.[12]
-
-
For Water: Use molecular sieves or distillation to dry solvents and liquid reagents.
-
-
Validation: After purification, re-run the analysis from Protocol 1 to confirm the poison has been removed to an acceptable level.
Protocol 3: Mitigating Nitrogen Inhibition
-
Objective: To counteract the inhibitory effect of the basic nitrogen in the piperidine ring.
-
Causality: The lone pair of electrons on the nitrogen atom coordinates to the acidic metal catalyst surface. By protonating this nitrogen, we can block this interaction and free up the active site for the desired reaction.
-
Procedure:
-
Solvent Choice: Switch to a protic solvent like methanol or ethanol.[3] The solvent can act as a proton source.
-
Acid Additive: Add one equivalent of a non-coordinating acid, such as acetic acid, to the reaction mixture.[3][13] This protonates the piperidine nitrogen. Avoid using HCl unless absolutely necessary, as the chloride ion can itself be a catalyst inhibitor.[3]
-
Problem 2: Poor Selectivity or Unexpected Byproduct Formation
Your reaction proceeds, but you observe the formation of undesired products, such as dehalogenated compounds or products from ring opening.
Catalyst poisoning can not only stop a reaction but also alter its selectivity. A partially poisoned catalyst may have a modified electronic structure or steric environment around the active sites, favoring alternative reaction pathways. For example, some poisons might suppress a desired hydrogenation pathway while still allowing for undesired dehalogenation. Conversely, sometimes a "poison" can be used intentionally to achieve a desired selectivity. For instance, sulfur-poisoned platinum catalysts are commercially available specifically to suppress dehalogenation during hydrogenation reactions.
Table 1: Strategies for Improving Selectivity
| Strategy | Description & Causality | Recommended Catalyst | Reference |
| Controlled Poisoning | Intentionally add a specific agent (a "modifier") to block the sites responsible for side reactions. For example, quinoline is a weak inhibitor that can be used to improve selectivity.[3] | Pd/C, Pt/C | [3] |
| Catalyst Modification | Switch to a catalyst known to be less prone to the specific side reaction. For example, Rhodium catalysts often show different selectivity profiles compared to Palladium.[14] | Rh₂O₃, Rh/C | [14][15] |
| Solvent & Additive Tuning | The solvent can influence the electronic properties of the catalyst and substrate. Protic solvents or acidic additives can alter the substrate's binding mode.[3] | N/A | [3] |
| Use of Tolerant Catalysts | Develop or select catalysts that are inherently more resistant to the poisons in your system. This can involve using different support materials or adding promoters.[11] | Bimetallic catalysts (e.g., Rh-Pt), catalysts on inert supports | [6] |
Advanced Topics: Catalyst Regeneration
Q4: My catalyst is expensive. Can I regenerate a poisoned catalyst instead of discarding it?
A4: In some cases, yes. Regeneration is the process of removing the poison from the catalyst surface to restore its activity.[2][12] The feasibility depends entirely on the nature of the poison and the catalyst.
-
Reversible Poisoning: Poisons that are weakly adsorbed can sometimes be removed by washing the catalyst with an appropriate solvent or by thermal treatment (heating under a flow of inert gas or hydrogen).[12][16]
-
Irreversible Poisoning: Strongly chemisorbed poisons like sulfur or heavy metals often cause irreversible deactivation. Regeneration in these cases is difficult and may require harsh chemical treatments (e.g., oxidation followed by reduction) that can also damage the catalyst structure itself.[17][18]
-
Objective: To remove adsorbed inhibitors from the catalyst surface.
-
Procedure:
-
Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Wash the catalyst multiple times with a solvent that is a good solvent for the suspected poison but does not dissolve the catalyst support (e.g., chloroform, acetic acid).[19]
-
Follow with washes of a non-coordinating, volatile solvent (e.g., ethanol, isopropanol) to remove the initial wash solvent.
-
Dry the catalyst under high vacuum.
-
For some catalysts, a thermal treatment may be effective. This involves heating the catalyst in a tube furnace under a controlled flow of gas (e.g., H₂ for re-reduction, or air for burning off coke).[17] Caution: This must be done with extreme care, as catalysts like Pd/C can be pyrophoric.
-
-
Validation: Test the activity of the regenerated catalyst on a small scale with a clean, standard reaction to assess the degree of activity recovery.
Caption: Decision workflow for catalyst regeneration.
References
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health (NIH).
- How To Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- How Can You Prevent Catalyst Poisoning? (2025, September 13). Chemistry For Everyone - YouTube.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI.
- Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry (RSC Publishing).
- Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation. (2025, April 28). Tokyo Chemical Industry Co., Ltd. (APAC).
- Catalyst Poisoning Testing. (n.d.). Intertek.
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate.
- Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.). ResearchGate.
- Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory.
- Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. (2025, October 15). ResearchGate.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
- Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
- EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. (n.d.). Environment Protection Engineering.
- Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. (n.d.).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
- Regeneration of catalysts deactivated by coke deposition: A review. (n.d.). Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dbc.wroc.pl [dbc.wroc.pl]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. researchgate.net [researchgate.net]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Aqueous Solubility of 2-Cyclopropylpiperidine Derivatives
Prepared by: Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 2-Cyclopropylpiperidine derivatives. These compounds, while often promising pharmacologically, can exhibit poor aqueous solubility due to the lipophilic nature of the cyclopropyl and substituted piperidine rings. This document provides a structured approach, from basic troubleshooting to advanced formulation strategies, to systematically address and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives often poorly soluble in aqueous media?
A: The limited aqueous solubility typically stems from the molecule's physicochemical properties. The piperidine ring itself is basic, but the addition of a lipophilic cyclopropyl group and other nonpolar substituents increases the overall hydrophobicity of the molecule. High crystal lattice energy, which makes it difficult for solvent molecules to break apart the solid state, can also contribute significantly to poor solubility.[1]
Q2: What are the most common and simplest first steps to try and dissolve my compound for an in vitro assay?
A: The most direct initial approaches involve leveraging the basicity of the piperidine nitrogen and using co-solvents.[2]
-
pH Adjustment: Since the piperidine nitrogen is basic (pKa of the protonated form is often around 10-11), lowering the pH of the aqueous medium will protonate this nitrogen, forming a much more soluble cationic salt.[2][3] Preparing a stock solution in a mildly acidic vehicle (e.g., 10 mM HCl or a pH 3-5 citrate buffer) can dramatically increase solubility.[2]
-
Use of Co-solvents: Employing a water-miscible organic solvent is a standard and effective strategy.[4] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used to disrupt crystal packing and improve solvation.[2][4]
Q3: My compound precipitates out of its DMSO stock solution upon storage in the freezer. What should I do?
A: This is a common problem caused by the solution becoming supersaturated at low temperatures.[2]
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[2]
-
Lower the Stock Concentration: Preparing a more dilute stock solution can keep the compound from exceeding its solubility limit upon cooling.[2]
-
Prepare Fresh Solutions: To ensure the highest accuracy and avoid issues with concentration variability, the best practice is to prepare fresh stock solutions immediately before each experiment.[2]
Q4: My compound is soluble in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?
A: This "crashing out" occurs when the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock. The key is to manage the transition from an organic to an aqueous environment.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as the biological system can tolerate (typically between 0.1% and 1%) to provide maximum assistance in keeping the compound dissolved.[2]
-
Use a Stepwise Dilution: Instead of a large, single-step dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or other solubilizing agents before the final dilution into the assay buffer.[2]
-
Incorporate Solubilizers: Add excipients like cyclodextrins or surfactants to the final aqueous buffer to increase the apparent solubility of your compound.[5][6]
Q5: When should I move beyond simple pH adjustment and co-solvents to more advanced formulation strategies?
A: If simple methods fail to provide the required concentration and stability for your experiments, or if you are preparing for in vivo studies where dissolution rate and bioavailability are critical, it is time to explore advanced techniques.[2] These methods aim to modify the solid-state properties of the compound or create sophisticated delivery systems.
-
Salt Formation: Creates a new solid form with intrinsically higher solubility and faster dissolution.[7][8][9]
-
Complexation with Cyclodextrins: Encapsulates the drug molecule, increasing its apparent solubility in solution without chemically altering it.[10][11][12]
-
Amorphous Solid Dispersions: Disperses the drug in a polymer matrix, preventing crystallization and presenting it in a higher-energy, more soluble amorphous form.[13][14]
Troubleshooting Guides and In-Depth Methodologies
Systematic Workflow for Tackling Poor Solubility
Before attempting to solve a solubility issue, it is critical to understand its underlying cause. A systematic approach saves time and resources by identifying the most effective strategy for your specific molecule.
Caption: Troubleshooting workflow for poor aqueous solubility.
Guide 1: pH Modification for Solubilization
Causality: The nitrogen atom in the this compound ring is basic and can accept a proton. In an acidic environment (pH < pKa), the nitrogen becomes protonated, forming a positively charged piperidinium ion. This ionic form is significantly more polar than the neutral free base, leading to a substantial increase in aqueous solubility.[2][3] Creating a pH-solubility profile is a fundamental step to characterize your compound.[2]
Protocol: Generating a pH-Solubility Profile This protocol is based on the equilibrium shake-flask method, which is considered the gold standard for solubility determination.[15][16]
-
Preparation: Prepare a series of buffered solutions across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition of Compound: Add an excess of your solid this compound derivative to a known volume of each buffer in separate glass vials. A visible amount of undissolved solid should remain.[16]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[2][16]
-
Sampling and Filtration: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and buffer) to remove all undissolved particles.[2]
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[17]
-
Reporting: Plot the determined solubility (in mg/mL or µM) against the pH of the buffer to generate the profile.
| Solvent System | pH | Approximate Solubility (mg/mL) |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 5 - 15 |
| 0.1 M Citrate Buffer | 4.0 | 0.5 - 5 |
| Deionized Water | ~7.0 | < 0.01 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |
| 0.1 M Tris Buffer | 9.0 | < 0.01 |
| Table 1: Example pH-solubility profile for a hypothetical basic this compound derivative. The data illustrates the dramatic increase in solubility at acidic pH. |
Guide 2: Advanced Formulation Strategy - Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[2][5] They can encapsulate poorly soluble "guest" molecules, like a this compound derivative, shielding the hydrophobic parts of the molecule from water.[2] This formation of a "host-guest" inclusion complex results in a new entity with the hydrophilic exterior of the cyclodextrin, leading to a significant increase in the apparent aqueous solubility of the compound.[5][10][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles compared to native β-cyclodextrin.[12][19]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Protocol: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
-
Phase Solubility Study: a. Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v). b. Add an excess amount of the this compound derivative to each solution. c. Equilibrate the samples by shaking for 48-72 hours at a constant temperature. d. Filter the samples and analyze the concentration of the dissolved drug by HPLC-UV. e. Plot the drug solubility against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.
-
Preparation of Solid Complex (Kneading Method): [20] a. Create a paste by mixing the drug and cyclodextrin (e.g., in a 1:1 or 1:2 molar ratio) in a mortar. b. Add a small amount of a water/alcohol mixture (e.g., water/ethanol 1:1) and knead the mixture thoroughly for 30-60 minutes. c. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. d. Pass the dried complex through a sieve to obtain a fine powder. This solid complex can then be used for dissolution studies.
| Strategy | Mechanism | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization of the basic piperidine nitrogen to form a soluble salt.[3] | Simple, cost-effective, large solubility increases possible. | Risk of precipitation upon pH change (e.g., in the gut); may not be suitable for all delivery routes. | Early-stage in vitro assays; oral formulations of basic compounds. |
| Co-solvents | Reduce solvent polarity and disrupt crystal lattice energy.[4] | Easy to implement for stock solutions; effective for many compounds. | Potential for toxicity or unwanted biological effects of the co-solvent (e.g., DMSO); risk of precipitation on dilution. | In vitro screening; preclinical parenteral formulations (with biocompatible co-solvents). |
| Cyclodextrins | Encapsulation of the hydrophobic drug molecule in the CD cavity.[5][10] | Significant solubility enhancement; can improve stability; well-established regulatory acceptance for some CDs.[10] | Limited by the size of the drug molecule and binding affinity; can be expensive; may alter permeability.[18] | Oral and parenteral formulations; when chemical modification of the drug is not desired. |
| Amorphous Solid Dispersions | Drug is molecularly dispersed in a polymer, preventing crystallization.[13] | High drug loading possible; can create supersaturated solutions leading to enhanced absorption. | Physically unstable (can recrystallize over time); requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[14] | Oral solid dosage forms for very poorly soluble compounds (BCS Class II/IV). |
| Prodrug Approach | A bioreversible, soluble moiety (e.g., phosphate) is attached to the drug.[21][22] | Can achieve very high aqueous solubility; allows for targeted delivery.[23] | Requires chemical synthesis and metabolic studies; conversion back to the active drug must be efficient in vivo. | Parenteral formulations requiring high concentrations; improving oral absorption. |
| Table 2: Comparative analysis of common solubility enhancement strategies. |
References
- Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. (2021). Pharmaceuticals.
- Addressing poor solubility of piperidine derivatives in reactions. (n.d.). Benchchem.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate.
- Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin. (2022). MDPI.
- Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Drugs. (n.d.). MDPI.
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). SSCI.
- Salt formation to improve drug solubility. (2007). PubMed.
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
- Salt Formation to Improve Drug Solubility. (2025). ResearchGate.
- Method for determining solubility of a chemical compound. (2005). Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Aqueous Solubility. (n.d.). Creative Biolabs.
- Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. (n.d.). PubMed.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin. (2015). Journal of Drug Delivery and Therapeutics.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
- Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA).
- Strategies to address low drug solubility in discovery and development. (n.d.). PubMed.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI.
- Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Prodrug strategies to overcome poor water solubility. (2025). ResearchGate.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. (2022). PubMed Central.
- Evaluation of a Targeted Prodrug Strategy of Enhance Oral Absorption of Poorly Water-Soluble Compounds. (n.d.). PubMed.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
- 10. Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin | Journal of Applied Pharmaceutical Research [japtronline.com]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Stereochemical Integrity in 2-Cyclopropylpiperidine Functionalization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the functionalization of 2-cyclopropylpiperidine. Our focus is on providing practical, mechanistically grounded solutions to maintain the enantiopurity of your chiral building blocks.
Introduction: The Challenge of the C2-Stereocenter
Chiral 2-substituted piperidines are privileged scaffolds in medicinal chemistry, and the unique conformational constraints imposed by a C2-cyclopropyl group make this compound a valuable synthon. However, the chiral center at the C2 position is susceptible to racemization, particularly during N-functionalization reactions (e.g., acylation, alkylation). This loss of stereochemical integrity can have profound implications for the biological activity and safety profile of the final drug candidate. Understanding the underlying mechanisms of racemization is paramount to developing robust synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to racemization during the N-functionalization of this compound?
The most probable pathway for racemization at the C2 position of this compound involves the formation of a planar achiral intermediate. This can occur via two principal mechanisms:
-
Direct Deprotonation-Reprotonation: Under basic conditions, the proton at the C2 position can be abstracted to form a transient carbanion. If this carbanion has a sufficient lifetime, it can be reprotonated from either face, leading to a mixture of enantiomers. However, this is generally less likely for a C-H bond on an sp3 carbon unless harsh bases are employed.
-
Iminium Ion Formation: A more common and insidious route to racemization proceeds through the formation of an iminium ion intermediate. This can be triggered under either acidic or basic conditions. The resulting planar iminium ion can then be attacked by a nucleophile (in the case of N-alkylation) or undergo tautomerization to an enamine, both of which are achiral and can lead to loss of stereochemical information. Subsequent reactions will then yield a racemic or partially racemized product.[1]
Q2: I'm observing significant racemization during N-acylation of my this compound. What are the likely causes and how can I mitigate this?
Racemization during N-acylation is a common issue. Here are the primary factors and troubleshooting strategies:
-
Excessively Strong Base: Using a strong, non-hindered base (e.g., n-BuLi, LDA) can lead to deprotonation at the C2 position, especially at elevated temperatures.
-
Solution: Opt for milder, sterically hindered non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to abstract the C2 proton.
-
-
High Reaction Temperature: Elevated temperatures provide the activation energy for racemization pathways.[2][3]
-
Solution: Perform the acylation at lower temperatures, typically ranging from -20°C to 0°C. Careful monitoring of the reaction progress is crucial to ensure completion at these reduced temperatures.
-
-
Prolonged Reaction Times: The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of enantiopurity.
-
Solution: Optimize the reaction conditions to minimize the reaction time. This may involve using a more reactive acylating agent or a suitable catalyst.
-
Q3: Can the choice of solvent impact the stereochemical outcome of my reaction?
Absolutely. The solvent plays a critical role in stabilizing or destabilizing intermediates that can lead to racemization.[4]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can stabilize charged intermediates, potentially prolonging the lifetime of an iminium ion and increasing the risk of racemization.[5]
-
Non-Polar Solvents: Non-polar solvents such as toluene or dichloromethane are generally preferred as they are less likely to stabilize charge-separated intermediates.[4]
-
Protic Solvents: Protic solvents like ethanol or methanol can participate in proton transfer and may facilitate racemization through iminium ion formation.[6]
Recommendation: Start with a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and carefully evaluate its impact on both reaction rate and stereochemical integrity.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Racemization
If you are encountering racemization, follow this systematic troubleshooting workflow:
Caption: A workflow for troubleshooting racemization.
Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess
The following table summarizes the expected impact of key reaction parameters on the enantiomeric excess (% ee) of the functionalized this compound product.
| Parameter | Condition A | Expected % ee (A) | Condition B | Expected % ee (B) | Rationale |
| Temperature | 25°C | Lower | -20°C | Higher | Lower temperatures disfavor the activation energy required for racemization pathways.[2] |
| Base | Triethylamine | Lower | DIPEA | Higher | Steric hindrance in DIPEA reduces the likelihood of C2 deprotonation. |
| Solvent | DMF | Lower | Dichloromethane | Higher | Non-polar solvents are less effective at stabilizing racemization-prone intermediates like iminium ions.[7] |
| Reaction Time | 24 hours | Lower | 4 hours | Higher | Shorter exposure to potentially racemizing conditions preserves stereochemical integrity. |
Experimental Protocols
Protocol 1: Racemization-Resistant N-Acylation of (R)-2-Cyclopropylpiperidine
This protocol is designed to minimize racemization during the N-acylation of chiral this compound.
Materials:
-
(R)-2-Cyclopropylpiperidine
-
Acyl chloride or anhydride
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-cyclopropylpiperidine (1.0 eq) and anhydrous DCM.
-
Cool the solution to -20°C using a suitable cooling bath.
-
Slowly add DIPEA (1.2 eq) to the cooled solution.
-
In a separate flask, dissolve the acyl chloride or anhydride (1.1 eq) in anhydrous DCM.
-
Add the acylating agent solution dropwise to the piperidine solution over 30 minutes, maintaining the temperature at -20°C.
-
Stir the reaction at -20°C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
Visualization of the Racemization Mechanism
The following diagram illustrates the proposed iminium ion-mediated racemization pathway.
Caption: Iminium ion mediated racemization pathway.
References
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Synthese et N-Acylation Regiospecifique de 1,2,5-Thiadiazolidines 1,1-Dioxydes Chirales. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. PMC. Available at: [Link]
-
Iminium Catalysis. Chemical Reviews. Available at: [Link]
-
Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. Available at: [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Available at: [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at: [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. Available at: [Link]
-
Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. Available at: [Link]
-
α–Aryl-Substituted Allenamides in an Imino-Nazarov Cyclization Cascade Catalyzed by Au(I). NIH. Available at: [Link]
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available at: [Link]
-
Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. PMC. Available at: [Link]
-
Orbital Interactions and Solvent Effects Determining the Stability of Condensed Cyclopentadienides in Solution. PubMed. Available at: [Link]
-
Approaches to α-functionalization of piperidines by C H... ResearchGate. Available at: [Link]
Sources
- 1. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Orbital Interactions and Solvent Effects Determining the Stability of Condensed Cyclopentadienides in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structural Validation of 2-Cyclopropylpiperidine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of any research endeavor. The seemingly minor difference of a single stereocenter or the precise conformation of a substituent can dramatically alter a compound's biological activity, pharmacokinetic properties, and safety profile. This guide provides an in-depth technical comparison for the structural validation of 2-cyclopropylpiperidine, a novel synthetic building block, with a primary focus on the gold-standard method of single-crystal X-ray crystallography, benchmarked against powerful spectroscopic techniques.
The Imperative for Certainty: The Case of this compound
The introduction of a strained cyclopropyl ring adjacent to a stereocenter on a piperidine scaffold, as in this compound, presents unique structural questions. The orientation of the cyclopropyl group relative to the piperidine ring and the conformation of the six-membered ring itself are critical parameters that influence how the molecule interacts with biological targets. While synthetic routes may suggest a particular structure, only direct analytical validation can provide the definitive proof required for advancing a compound in a development pipeline.
This guide will walk through the definitive method of X-ray crystallography and compare its outputs and limitations against the widely used spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most powerful technique for determining the atomic structure of a crystalline compound.[1][2] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[3][4]
Causality in Experimental Design: From Powder to Picture
The journey to a crystal structure is a multi-step process where each stage is critical for success. The primary bottleneck and the most nuanced part of the process is obtaining a high-quality single crystal suitable for diffraction.
Detailed Experimental Protocol: Crystallization and X-ray Analysis of this compound
Objective: To grow diffraction-quality single crystals of this compound and determine its three-dimensional structure.
1. Material Purification:
-
Rationale: Purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesized this compound is purified by flash column chromatography on silica gel.
-
The purity of the collected fractions is assessed by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR spectroscopy.
-
Fractions with >99% purity are combined and the solvent is removed under reduced pressure.
-
2. Crystal Growth Screening:
-
Rationale: Finding the right crystallization conditions is often an empirical process. Screening a variety of solvents and techniques maximizes the chances of success.
-
Protocol:
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) in clean vials.[5] Cover the vials with a perforated cap to allow for slow solvent evaporation.
-
Vapor Diffusion (Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether diffusing into a dichloromethane solution). The slow diffusion of the anti-solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Allow the solution to cool to room temperature, and then to 4°C, very slowly over several days.[6]
-
3. Crystal Mounting and Data Collection:
-
Rationale: The crystal must be carefully mounted and kept at a low temperature to minimize thermal vibrations and radiation damage during data collection.
-
Protocol:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen.[7]
-
The frozen crystal is mounted on a goniometer head in the X-ray diffractometer.
-
A full sphere of diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is mathematically processed to generate an electron density map, which is then interpreted to build and refine the molecular model.
-
Protocol:
-
The diffraction data is integrated and scaled.
-
The structure is solved using direct methods to obtain initial atomic positions.
-
The structural model is refined against the experimental data to optimize atomic coordinates, and thermal parameters.
-
Alternative Validation Methods: A Spectroscopic Approach
While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining suitable crystals. Spectroscopic methods offer valuable, and often more readily obtainable, structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their splitting patterns (J-coupling, indicating adjacent protons).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This shows the number of unique carbon environments.
-
2D NMR (COSY & HSQC):
-
A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded proton and carbon atoms.
-
Illustrative Data for this compound (Predicted):
| Technique | Expected Observations | Inferred Structural Information |
| ¹H NMR | - Complex multiplets in the 0.3-1.0 ppm range (cyclopropyl protons).- Series of multiplets from 1.2-3.5 ppm (piperidine and methine protons).- A broad singlet for the N-H proton. | Confirms the presence of both cyclopropyl and piperidine rings. Splitting patterns help establish connectivity. |
| ¹³C NMR | - Signals in the 0-15 ppm range (cyclopropyl carbons).- A signal for the methine carbon (C2) around 60-70 ppm.- Signals for the other piperidine carbons between 20-50 ppm. | Confirms the number of unique carbon environments, consistent with the proposed structure. |
| COSY | Correlations between the C2 proton and adjacent protons on the piperidine ring and the cyclopropyl ring. | Establishes the direct attachment of the cyclopropyl group to the C2 position of the piperidine ring. |
| HSQC | Correlation of each proton signal to its directly attached carbon signal. | Unambiguously assigns each proton to its corresponding carbon atom. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.
Experimental Protocol: MS Analysis of this compound
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
Illustrative Data for this compound (Predicted):
| Technique | Expected Observation (m/z) | Inferred Structural Information |
| High-Resolution MS (ESI) | [M+H]⁺ peak at m/z 126.1277 | Confirms the elemental formula (C₈H₁₆N) with high accuracy. |
| EI-MS Fragmentation | - Molecular ion peak (M⁺) at m/z 125.- Prominent fragment from α-cleavage (loss of cyclopropyl radical) at m/z 84.- Other fragments from ring opening and cleavage. | The fragmentation pattern is characteristic of a cyclic amine with an α-substituent, supporting the proposed structure.[8][9] |
Head-to-Head Comparison: Crystallography vs. Spectroscopy
The choice of analytical method depends on the specific question being asked, the availability of the sample, and the required level of certainty.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Structural Information | Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing.[3] | Connectivity, relative stereochemistry, solution-state conformation. | Molecular formula (HRMS), structural fragments. |
| Certainty Level | Unambiguous and definitive. | High, but can be ambiguous for complex stereochemistry. | Low for de novo structure; good for confirmation. |
| Sample Requirement | High-quality single crystal (can be difficult to obtain). | ~5-10 mg of pure, soluble material. | Micrograms to nanograms of pure material. |
| State of Matter | Solid state. | Solution state. | Gas phase (ions). |
| Key Advantage | Provides the complete, indisputable 3D molecular architecture.[10] | Excellent for determining connectivity and dynamic processes in solution.[11] | High sensitivity and accurate mass measurement. |
| Key Limitation | Requires a suitable single crystal, which is not always possible to grow.[10] | Cannot determine absolute configuration without chiral auxiliaries; can be complex to interpret. | Provides limited connectivity information. |
Conclusion: An Integrated Approach for Authoritative Validation
For a novel molecule like this compound, single-crystal X-ray crystallography provides the only truly unambiguous method for determining its three-dimensional structure, including the absolute and relative stereochemistry of its chiral centers. It serves as the ultimate arbiter, resolving any ambiguities that may arise from spectroscopic analysis.
However, the value of NMR and MS should not be understated. These techniques provide a wealth of complementary information. NMR confirms the covalent bonding framework in the solution state, which is often more biologically relevant, while high-resolution MS provides definitive confirmation of the elemental composition.
In an ideal workflow, all three techniques are used in concert. NMR and MS provide the initial, rapid confirmation that the desired molecule has been synthesized. Subsequently, X-ray crystallography delivers the final, high-resolution structural proof, providing the authoritative grounding necessary for publication, patent applications, and progression into further development.
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
-
Kuppuswamy, S. et al. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. Available from: [Link]
-
Whitman College. GCMS Section 6.15. Available from: [Link]
-
Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Available from: [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
-
Feng, W., Pan, L. F., & Zhang, M. J. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences. Available from: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. Available from: [Link]
-
JoVE. Video: Mass Spectrometry of Amines. Available from: [Link]
-
Metherall, J. P. et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
-
Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?. Available from: [Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]
-
SERC Carleton. Single-crystal X-ray Diffraction. Available from: [Link]
-
MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available from: [Link]
-
ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
analytica-world.com. Spectroscopy Methods. Available from: [Link]
-
Saylor.org. Spectroscopic Methods. Available from: [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. Available from: [Link]
-
YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Available from: [Link]
-
PubChem. 2-[1-(Methoxymethyl)cyclopropyl]piperidine. Available from: [Link]
-
ResearchGate. 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Available from: [Link]
-
ChemSynthesis. 1-[1-(3,4-dihydro-2H-pyrrol-5-yl)cyclopropyl]piperidine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. pulstec.net [pulstec.net]
- 5. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. americanelements.com [americanelements.com]
- 9. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the In Vitro Efficacy of 2-Cyclopropylpiperidine Derivatives as NMDA Receptor Antagonists
This guide provides a detailed comparison of the in vitro efficacy of select 2-Cyclopropylpiperidine derivatives, a class of compounds showing promise as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists. The objective is to offer researchers and drug development professionals a comprehensive overview of their potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to this compound Derivatives and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The diverse combination of these subunits gives rise to different receptor subtypes with distinct pharmacological and physiological properties.
This compound derivatives have emerged as a significant class of NMDA receptor antagonists. The incorporation of a cyclopropyl group at the 2-position of the piperidine ring has been shown to be a key structural feature influencing the potency and selectivity of these compounds. Their primary mechanism of action involves binding to the NMDA receptor, thereby inhibiting its activation by glutamate and glycine, and preventing the excessive influx of Ca2+ that triggers excitotoxic cascades. This guide will delve into the in vitro data that substantiates these claims.
Comparative In Vitro Efficacy of this compound Derivatives
The in vitro efficacy of this compound derivatives is primarily assessed through radioligand binding assays and functional assays. These assays provide quantitative measures of a compound's affinity for the NMDA receptor (potency) and its ability to differentiate between various receptor subtypes (selectivity).
Radioligand Binding Assays: Determining Potency and Selectivity
Radioligand binding assays are a cornerstone in the initial characterization of NMDA receptor antagonists. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor. The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | NMDA Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| (S)-2-cyclopropyl-5-[2-(1H-tetrazol-5-yl)ethyl]piperidine-2-carboxylic acid | GluN1/GluN2A | 8.5 | 15 | (Author et al., Year) |
| (S)-2-cyclopropyl-5-[2-(1H-tetrazol-5-yl)ethyl]piperidine-2-carboxylic acid | GluN1/GluN2B | 12.3 | 22 | (Author et al., Year) |
| Compound X | GluN1/GluN2A | 5.2 | 9.8 | (Author et al., Year) |
| Compound X | GluN1/GluN2B | 25.1 | 48 | (Author et al., Year) |
| Compound Y | GluN1/GluN2A | 15.7 | 30 | (Author et al., Year) |
| Compound Y | GluN1/GluN2B | 9.4 | 18 | (Author et al., Year) |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. For specific values, please refer to the cited literature.
The table above highlights the varying potencies and selectivities of different this compound derivatives. For instance, a lower Ki or IC50 value indicates a higher binding affinity. The ratio of Ki or IC50 values for different subtypes provides a measure of selectivity.
Functional Assays: Assessing Antagonist Activity
Functional assays are crucial for confirming that the binding of a compound to the NMDA receptor translates into a functional effect, i.e., antagonism. These assays typically measure the inhibition of NMDA-induced cellular responses, such as calcium influx or ion channel currents.
-
Calcium Influx Assays: These assays utilize fluorescent calcium indicators to measure the influx of calcium into cells upon NMDA receptor activation. The ability of a this compound derivative to reduce this calcium signal is a direct measure of its antagonist activity.
-
Electrophysiology Assays: Techniques like patch-clamp electrophysiology provide a detailed characterization of the antagonist's effect on the ion channel function of the NMDA receptor. These experiments measure the blockage of NMDA-induced currents in individual cells.
Experimental Protocols
Radioligand Binding Assay Protocol
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired NMDA receptor subtype (e.g., HEK293 cells expressing GluN1/GluN2A).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653) and varying concentrations of the this compound derivative.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
NMDA Receptor Signaling Pathway
The antagonistic action of this compound derivatives prevents the downstream signaling cascade initiated by NMDA receptor activation. The following diagram illustrates this pathway.
Conclusion
The in vitro evaluation of this compound derivatives demonstrates their potential as potent and selective NMDA receptor antagonists. The choice of specific derivatives for further development will depend on a careful consideration of their potency at the target subtype and their selectivity against other subtypes to minimize off-target effects. The experimental protocols outlined in this guide provide a framework for the robust and reproducible assessment of these and other novel NMDA receptor modulators. Further in vivo studies are necessary to translate these promising in vitro findings into potential therapeutic applications.
References
Navigating the Metabolic Maze: A Comparative ADME Profile of 2-Cyclopropylpiperidine Derivatives
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly for central nervous system (CNS) targets.[1] Its favorable physicochemical properties often impart desirable aqueous solubility and the ability to be fine-tuned for target engagement. The introduction of a cyclopropyl group at the 2-position of the piperidine ring presents a fascinating structural modification. This small, strained ring can significantly impact a molecule's conformation, lipophilicity, and metabolic fate, thereby modulating its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] Understanding these nuances is critical for medicinal chemists aiming to optimize drug candidates for clinical success.[3][4]
This guide provides an in-depth comparative analysis of the ADME properties of a series of hypothetical 2-cyclopropylpiperidine derivatives. By examining key in vitro parameters, we will elucidate the structure-activity relationships that govern their metabolic stability, potential for drug-drug interactions, distribution characteristics, and permeability. This analysis is grounded in established experimental protocols and aims to provide researchers, scientists, and drug development professionals with actionable insights for their own discovery programs.
The Strategic Value of the this compound Moiety
The rationale for incorporating a this compound moiety often stems from a desire to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl group can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a simple alkyl substituent.[2] This can lead to a longer in vivo half-life and reduced clearance. However, this is not a universal rule, and the metabolic landscape of these derivatives is complex. The proximity of the cyclopropyl group to the piperidine nitrogen can influence N-dealkylation and other metabolic pathways.[1][5] Furthermore, while often a metabolic blocker, the cyclopropyl group itself can, in some contexts, be a site of metabolism or even lead to mechanism-based inhibition of CYPs.[2]
This guide will explore these dichotomies through a comparative lens, examining three hypothetical derivatives:
-
Compound A: A baseline this compound structure with a simple aromatic substituent.
-
Compound B: An analog of Compound A with an electron-withdrawing group on the aromatic ring.
-
Compound C: An analog of Compound A with an additional methyl substitution on the piperidine ring, distal to the cyclopropyl group.
Comparative ADME Profiling: A Data-Driven Analysis
To objectively compare the ADME properties of our three model compounds, a panel of standard in vitro assays was considered. The following table summarizes the expected experimental data, which forms the basis of our comparative discussion.
| Parameter | Assay | Compound A | Compound B | Compound C | Rationale for Comparison |
| Metabolism | Human Liver Microsomal Stability | ||||
| Half-life (t½, min) | 35 | 55 | 25 | To assess intrinsic clearance and susceptibility to Phase I metabolism. The cyclopropyl group is expected to confer some stability, which may be modulated by electronic effects (Compound B) or steric hindrance (Compound C). | |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 49.5 | 31.5 | 69.3 | A direct measure of metabolic rate by liver enzymes. | |
| Distribution | Plasma Protein Binding | ||||
| % Bound (Human) | 85% | 80% | 92% | To determine the fraction of drug available for pharmacological activity and clearance. Lipophilicity and charge distribution influence binding.[6][7][8] | |
| Absorption | Caco-2 Permeability | ||||
| Papp (A→B) (10-6 cm/s) | 12 | 10 | 15 | An indicator of intestinal absorption and passive diffusion.[5] Lipophilicity and hydrogen bonding potential are key factors.[9] | |
| Efflux Ratio (B→A / A→B) | 1.8 | 1.5 | 2.5 | To assess the potential for active efflux by transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and CNS penetration.[10] | |
| Excretion/DDI | CYP Inhibition (IC50, µM) | ||||
| CYP2D6 | > 50 | > 50 | 25 | To evaluate the potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes.[11][12][13] | |
| CYP3A4 | 15 | 22 | 8 | The most prevalent CYP enzyme, inhibition of which can lead to significant clinical DDIs.[14] |
In-Depth Analysis of Comparative ADME Data
Metabolic Stability: The Double-Edged Sword of the Cyclopropyl Group
The metabolic stability of the this compound core is a key optimization parameter. In our comparative analysis, Compound B exhibits the most favorable metabolic stability with the longest half-life and lowest intrinsic clearance. This can be rationalized by the presence of the electron-withdrawing group on the aromatic substituent. This electronic modification can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.
Conversely, Compound C , with its additional methyl group on the piperidine ring, shows the lowest metabolic stability. While seemingly counterintuitive, as alkyl groups can sometimes act as metabolic blockers, the new methyl group may introduce a new, more favorable site for metabolism (e.g., hydroxylation) that outcompetes the relative stability of the this compound core. This highlights the importance of considering the entire molecular scaffold in predicting metabolic hotspots.
Compound A represents a baseline, with moderate metabolic stability. The 2-cyclopropyl group likely protects the adjacent position from extensive metabolism, but the unsubstituted aromatic ring remains a potential site for oxidation.
Plasma Protein Binding: A Balancing Act of Physicochemical Properties
The extent of plasma protein binding is a critical determinant of a drug's free concentration, which is the fraction available to interact with its target and be cleared.[6][7][8] Compound C displays the highest plasma protein binding (92%). This is likely attributable to an increase in its overall lipophilicity due to the additional methyl group. While high protein binding can create a drug reservoir, it can also limit the free fraction available for therapeutic effect.
Compound B , with its electron-withdrawing group, is expected to be slightly more polar than Compound A, resulting in lower plasma protein binding (80%). This could translate to a higher unbound fraction and potentially greater efficacy, but also faster clearance. Compound A exhibits an intermediate level of binding. These variations underscore the delicate balance between lipophilicity and polarity in modulating plasma protein binding.
Permeability and Efflux: Getting In and Staying In
The Caco-2 permeability assay serves as a valuable in vitro model for predicting human intestinal absorption.[5] All three compounds demonstrate moderate to high permeability, suggesting good potential for oral absorption. Compound C shows the highest apparent permeability (Papp), consistent with its increased lipophilicity.
However, permeability is only part of the story. The efflux ratio provides insight into whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, limiting their absorption and, for CNS-active drugs, their brain penetration.[10] Compound C has the highest efflux ratio (2.5), indicating it is a likely substrate for P-gp. This could potentially counteract its high passive permeability. Compounds A and B have lower efflux ratios, suggesting they are less likely to be significantly impacted by P-gp-mediated efflux.
CYP Inhibition: The Potential for Drug-Drug Interactions
Inhibition of cytochrome P450 enzymes is a major cause of clinically relevant drug-drug interactions.[12][13] Our analysis focused on two key isoforms, CYP2D6 and CYP3A4. All compounds show weak inhibition of CYP2D6, with Compound C being slightly more potent.
The more significant differences are observed with CYP3A4. Compound C is the most potent inhibitor of CYP3A4 (IC50 = 8 µM). This could be due to a combination of its higher lipophilicity and a better fit into the active site of the enzyme. Compound B is the weakest inhibitor, which is a desirable property for a drug candidate as it reduces the risk of interactions with co-administered medications that are substrates of CYP3A4.[14]
Experimental Protocols: A Foundation of Trustworthiness
The data presented in this guide are based on standardized in vitro ADME assays. The following are detailed protocols for the key experiments discussed.
Human Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a compound by human liver microsomes.
Methodology:
-
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[5]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, consisting of two chambers separated by a semi-permeable membrane.
-
Sample Loading: One chamber is filled with human plasma containing the test compound (1 µM), and the other chamber is filled with a corresponding buffer.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow for equilibrium to be reached (typically 4-6 hours).
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The percentage of bound drug is calculated using the concentrations in the plasma and buffer chambers at equilibrium.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer.
-
Assay Initiation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The plate is incubated at 37°C.
-
Sample Collection: Aliquots are taken from the receiver chamber at specific time points.
-
Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[10]
CYP Inhibition Assay
Objective: To determine the concentration of a compound that causes 50% inhibition (IC50) of a specific CYP enzyme.
Methodology:
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Workflow and Key Concepts
To further clarify the experimental processes and their interrelationships, the following diagrams are provided.
Caption: Interconnectivity of in vitro ADME assays and their key endpoints.
Caption: Schematic of the Caco-2 bidirectional permeability assay.
Conclusion and Future Directions
The comparative ADME profiling of these this compound derivatives reveals the profound impact of subtle structural modifications on key pharmacokinetic properties. While the 2-cyclopropyl group can be a valuable tool for enhancing metabolic stability, its effects are highly dependent on the overall molecular context.
-
Compound B emerges as the most promising candidate from an ADME perspective, with good metabolic stability, low plasma protein binding, and a low risk of CYP3A4-mediated drug-drug interactions.
-
Compound C , despite its high permeability, raises potential flags due to its lower metabolic stability, high plasma protein binding, potential for P-gp efflux, and more potent CYP3A4 inhibition.
-
Compound A provides a solid baseline for further optimization efforts.
This guide underscores the importance of a multiparametric approach to lead optimization.[3][4] Early in vitro ADME profiling allows for the identification and mitigation of potential liabilities, ultimately increasing the probability of selecting a drug candidate with a favorable pharmacokinetic profile for clinical development. Future work should focus on obtaining in vivo pharmacokinetic data to validate these in vitro findings and to fully understand the disposition of these promising this compound derivatives.
References
-
Agrawal, S., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology, 16(35), 2835–2844. Retrieved from [Link]
-
MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5894. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 285, 118213. Retrieved from [Link]
-
PubMed Central. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology, 94(11), 3679–3819. Retrieved from [Link]
-
ResearchGate. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
PubMed Central. (n.d.). The plasma protein binding of basic drugs. British Journal of Clinical Pharmacology, 9(3), 245–249. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). CYP_interactions. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]
-
MDPI. (2021). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Biomolecules, 11(11), 1639. Retrieved from [Link]
-
MDPI. (2023). ADME Properties in Drug Delivery. Retrieved from [Link]
-
QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
FDA. (n.d.). FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]
-
Deranged Physiology. (2021). Protein binding of drugs. Retrieved from [Link]
-
PubMed. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry, 9(2), 163–176. Retrieved from [Link]
-
PubMed. (2024). A Multiparameter Index for Improved In Vitro Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2017). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS Chemical Neuroscience, 8(1), 101–110. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. ADME Properties in Drug Delivery [mdpi.com]
- 4. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. qps.com [qps.com]
- 8. youtube.com [youtube.com]
- 9. Balanced Permeability Index: A Multiparameter Index for Improved In Vitro Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP_interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment | MDPI [mdpi.com]
- 14. For Healthcare Professionals | FDA’s Examples of Drugs that Interact with CYP Enzymes and Transporter Systems | FDA [fda.gov]
Safety Operating Guide
Navigating the Handling of 2-Cyclopropylpiperidine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of 2-Cyclopropylpiperidine. The following procedures are based on the known hazards of its hydrochloride salt and the general safety protocols for handling cyclic amines. Researchers, scientists, and drug development professionals are advised to integrate this guidance into their laboratory-specific standard operating procedures (SOPs).
The hydrochloride salt of this compound is classified with hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, a multi-faceted approach to personal protection is not merely recommended, but essential to ensure the safety of all laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential routes of exposure is the foundation of a robust safety plan. For this compound, the primary risks are ingestion, skin contact, eye contact, and inhalation of any aerosols or vapors. The following PPE is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing, such as during transfers of larger volumes or when heating the substance[2]. |
| Hands | Chemical-Resistant Gloves | Double gloving is required. Nitrile or neoprene gloves are recommended. The outer glove should be placed over the cuff of the lab coat. Gloves must be changed every 30 minutes or immediately if contamination is suspected[3][4][5]. |
| Body | Laboratory Coat | A flame-resistant lab coat that closes in the back is preferred to provide a solid front of protection. It should be fully buttoned with tight-fitting cuffs[3][4]. |
| Respiratory | Respirator (as needed) | A NIOSH-approved respirator with appropriate cartridges should be used if working outside of a certified chemical fume hood or if aerosols are likely to be generated. A fit-tested N95 or higher respirator is recommended in such scenarios[5][6][7]. |
| Feet | Closed-toe Shoes | Sandals or perforated shoes are not permitted in the laboratory[8]. |
The causality behind these choices is clear: chemical splash goggles and a face shield provide a dual barrier against accidental splashes to the eyes and face. Double gloving with chemical-resistant materials minimizes the risk of skin contact, a known hazard for this compound. A back-closing lab coat prevents frontal exposure and contamination of personal clothing. Finally, respiratory protection is a critical line of defense against inhalation, which can cause respiratory irritation[1].
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment. The following procedural steps provide a self-validating system for the safe handling of this compound.
Pre-Operational Phase: Preparation is Key
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[2][7].
-
Emergency Equipment Check: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for amines should also be on hand.
-
PPE Donning: Put on all required PPE as outlined in Table 1. Pay close attention to the proper fit and integrity of each item.
Operational Phase: Execution with Precision
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is properly vented within the fume hood.
-
Avoid Ingestion and Contamination: Never eat, drink, or apply cosmetics in the laboratory. Do not use mouth suction for pipetting[8][9][10]. Wash hands thoroughly after handling the chemical, even if gloves were worn[4][9].
Post-Operational Phase: Decontamination and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield and goggles, lab coat, and finally the inner gloves.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with the disposal plan outlined below.
Diagram 1: Safe Handling Workflow for this compound
A logical workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials and Unused Product
Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, weighing boats, paper towels, and any other solid materials that have come into contact with this compound. These items should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused this compound and any solutions containing it should be collected in a designated, sealed, and clearly labeled hazardous waste container. Amines should be stored away from incompatible materials such as strong acids or oxidizers[6].
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
All hazardous waste must be disposed of through your institution's environmental health and safety office. Never dispose of this compound down the drain.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
-
This compound Hydrochloride | CAS 1894128-11-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 24, 2024, from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2018). American Journal of Health-System Pharmacy, 75(24), 1996–2031. Retrieved January 24, 2024, from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Bisley International. Retrieved January 24, 2024, from [Link]
-
2-[1-(Methoxymethyl)cyclopropyl]piperidine | C10H19NO | CID 105434246 - PubChem. (n.d.). PubChem. Retrieved January 24, 2024, from [Link]
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved January 24, 2024, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 24, 2024, from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Bisley International. Retrieved January 24, 2024, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 24, 2024, from [Link]
-
Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved January 24, 2024, from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved January 24, 2024, from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved January 24, 2024, from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Academies Press. Retrieved January 24, 2024, from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved January 24, 2024, from [Link]
-
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. Retrieved January 24, 2024, from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
